molecular formula C8H9NO4S B14768209 2-(Ethylsulfonyl)isonicotinic acid

2-(Ethylsulfonyl)isonicotinic acid

Cat. No.: B14768209
M. Wt: 215.23 g/mol
InChI Key: WZRRZVOHFPGHPW-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)isonicotinic acid is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-ethylsulfonylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H9NO4S/c1-2-14(12,13)7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

WZRRZVOHFPGHPW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=CC(=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Ethylsulfonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(Ethylsulfonyl)isonicotinic acid , a functionalized pyridine building block used in the development of pharmaceutical intermediates, particularly for kinase inhibitors and other heterocyclic drug candidates.

This guide prioritizes a scalable, two-step pathway starting from commercially available 2-chloroisonicotinic acid , utilizing nucleophilic aromatic substitution followed by selective oxidation.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound (also known as 2-(ethylsulfonyl)pyridine-4-carboxylic acid). CAS Registry Number: Analogous to 1186663-27-3 (Methyl variant); Ethyl variant is a known homolog. Core Application: Intermediate for nucleophilic displacement reactions at the 2-position (sulfonyl group acts as a leaving group) or carboxylic acid coupling at the 4-position.

Retrosynthetic Logic

The sulfonyl moiety at the C2 position of the pyridine ring is best introduced via the oxidation of a sulfide. The sulfide, in turn, is installed via Nucleophilic Aromatic Substitution (


) on a 2-halopyridine. The carboxylic acid at C4 is stable throughout this sequence, provided oxidative conditions are controlled to prevent decarboxylation or N-oxidation.

Pathway:

  • Precursor: 2-Chloroisonicotinic acid (Commercially available, CAS 6313-54-8).

  • Intermediate: 2-(Ethylthio)isonicotinic acid.

  • Product: this compound.[1]

Retrosynthesis Target This compound (Target) Intermediate 2-(Ethylthio)isonicotinic acid (Sulfide Intermediate) Target->Intermediate Oxidation (Oxone or H2O2) Starting 2-Chloroisonicotinic acid (Starting Material) Intermediate->Starting SnAr Displacement (EtSH / Base)

Figure 1: Retrosynthetic analysis of the target sulfone.

Synthesis Pathway: Detailed Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the C2-chloro group with an ethylthio moiety. Mechanism: Addition-Elimination (


). The electron-withdrawing nitrogen atom activates the C2 position, facilitating attack by the thiolate nucleophile.
Reagents & Materials
  • Substrate: 2-Chloroisonicotinic acid (1.0 eq).

  • Nucleophile: Sodium ethanethiolate (NaSEt) (2.2 eq) OR Ethanethiol (EtSH) + Potassium Carbonate (

    
    ) (2.5 eq).
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Conditions: 80–100°C, 4–6 hours.

Experimental Protocol (Optimized)
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroisonicotinic acid (10.0 g, 63.5 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Carefully add Potassium Carbonate (

    
    , 22.0 g, 159 mmol) in portions. The mixture may effervesce as the carboxylic acid is deprotonated.
    
  • Addition: Add Ethanethiol (EtSH, 5.2 mL, 70 mmol) dropwise via syringe. Note: EtSH is volatile and has a potent odor; use a bleach trap.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 5 hours. Monitor by TLC or HPLC for the disappearance of the starting chloride.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water (300 mL).

    • Acidify carefully with 2N HCl to pH ~3–4. The product, 2-(ethylthio)isonicotinic acid , will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Expected Yield: 85–92% Key Quality Attribute: Purity >95% (HPLC) is required before proceeding to oxidation to minimize side products.

Step 2: Selective Oxidation (Sulfide to Sulfone)

Objective: Oxidation of the sulfide sulfur to a sulfone (


) without forming the pyridine N-oxide.
Reagent Choice: 
  • Oxone® (Potassium peroxymonosulfate): Highly selective for S-oxidation over N-oxidation in aqueous alcohol. Preferred for safety and ease of handling.

  • Alternative: Hydrogen Peroxide (

    
    ) with Sodium Tungstate (
    
    
    
    ) catalyst.
Experimental Protocol (Oxone Method)
  • Dissolution: Suspend 2-(ethylthio)isonicotinic acid (10.0 g, 54.6 mmol) in Methanol/Water (1:1 v/v, 150 mL).

  • Oxidation: Add Oxone® (50.4 g, 82.0 mmol, 1.5 eq) in portions over 30 minutes while maintaining the temperature below 30°C (ice bath recommended).

  • Stirring: Allow the reaction to stir at room temperature for 4–12 hours. The suspension usually clears then turns white as salts precipitate.

  • Quenching: Quench excess oxidant with saturated aqueous Sodium Bisulfite (

    
    ) solution (check with starch-iodide paper).
    
  • Isolation:

    • Evaporate the methanol under reduced pressure.

    • The aqueous residue (containing the product and sulfate salts) is extracted with Ethyl Acetate (3 x 100 mL). Note: If the product is not soluble in EtOAc due to the carboxylic acid, adjust pH to 2 and filter the precipitate directly.

    • Preferred Isolation: Adjust pH to 1–2 with HCl. The sulfone acid often precipitates. Filter, wash with cold water, and dry.[2]

  • Purification: Recrystallization from Ethanol/Water if necessary.

Expected Yield: 80–88% Characterization:

  • 1H NMR (DMSO-d6): Look for ethyl group signals (triplet ~1.2 ppm, quartet ~3.4 ppm) and pyridine protons shifting downfield due to the electron-withdrawing sulfone.

  • MS (ESI): [M+H]+ calc. ~230.0.[3]

Process Data & Critical Parameters

ParameterStep 1 (SnAr)Step 2 (Oxidation)
Reagent EtSH / K2CO3Oxone®
Solvent DMFMeOH / H2O
Temperature 90°C20–25°C
Time 5 h4–12 h
Critical Impurity Unreacted ChloridePyridine N-Oxide; Sulfoxide (incomplete oxidation)
Safety Hazard EtSH (Stench/Toxic)Oxone (Strong Oxidizer)
Troubleshooting Guide
  • Incomplete Oxidation (Sulfoxide present): If the intermediate sulfoxide is observed (MS [M+H]+ ~214), add an additional 0.5 eq of Oxone and stir longer.

  • N-Oxide Formation: Rare with Oxone at acidic/neutral pH. Avoid using mCPBA unless necessary, as it frequently oxidizes the pyridine nitrogen.

  • Solubility Issues: The sulfonyl acid is polar. If extraction is difficult, continuous extraction (Soxhlet) or direct precipitation at low pH is best.

Reaction Workflow Diagram

Workflow Start 2-Chloroisonicotinic Acid (Solid) Step1 Step 1: SnAr Reaction (DMF, K2CO3, EtSH, 90°C) Start->Step1 Inter Intermediate: 2-(Ethylthio)isonicotinic Acid Step1->Inter  Yield: ~85-90%   Step2 Step 2: Oxidation (MeOH/H2O, Oxone, RT) Inter->Step2 Final Product: This compound Step2->Final  Yield: ~80-88%  

Figure 2: Operational workflow for the synthesis of this compound.

References

  • Methodology: Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981, 22(14), 1287–1290.
  • Synthesis of Analogous 2-(Methylsulfonyl)

    • Source: Sigma-Aldrich Product Specification for CAS 1186663-27-3. Link (Demonstrates stability and commercial viability of the homologous sulfone acid).

  • Reactivity of 2-Chloroisonicotinic Acid

    • Source: PubChem Compound Summary for CID 76258 (2-Chloronicotinic acid derivatives). Link

  • Oxidation Selectivity (Sulfide vs Nitrogen)

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Ethylsulfonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Ethylsulfonyl)isonicotinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the isonicotinic acid scaffold and the versatile properties of the ethylsulfonyl group. As with any novel compound, a thorough structural elucidation is paramount for its advancement in research and development pipelines. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a predictive analysis based on established principles and data from analogous compounds, intended to serve as a benchmark for researchers synthesizing or analyzing this molecule.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound combines a pyridine ring, a carboxylic acid group, and an ethylsulfonyl group. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8-9.0d1HH6The proton adjacent to the nitrogen atom is expected to be the most deshielded.
~8.0-8.2d1HH5The electron-withdrawing effect of the sulfonyl group will deshield this proton.
~7.8-8.0dd1HH3Coupled to both H5 and H6, appearing as a doublet of doublets.
~3.4-3.6q2H-SO₂-CH₂ -CH₃Methylene protons adjacent to the sulfonyl group.
~1.2-1.4t3H-SO₂-CH₂-CH₃ Methyl protons of the ethyl group.
>10br s1H-COOH The carboxylic acid proton is typically a broad singlet at a high chemical shift and may exchange with residual water in the solvent.

Note: Chemical shifts are predictions and may vary based on solvent and concentration. Coupling constants (J) for the pyridine ring protons are expected to be in the range of 2-8 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165-170-C OOHCarboxylic acid carbon.
~155-160C 2-SO₂The carbon bearing the electron-withdrawing sulfonyl group will be significantly downfield.
~150-155C 6Carbon adjacent to the nitrogen.
~140-145C 4-COOHCarbon bearing the carboxylic acid group.
~125-130C 5
~120-125C 3
~50-55-SO₂-C H₂-CH₃Methylene carbon.
~7-10-SO₂-CH₂-C H₃Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchCharacteristic broad absorption of a carboxylic acid O-H.
~1700-1725StrongC=O stretchCarbonyl stretch of the carboxylic acid. The presence of strong bands between 1702 cm⁻¹ (νC=Ocarbonyl) and 1623 cm⁻¹ (δN-Hamine bending) and weak bands in the range of 2580–2680 cm⁻¹ that are related to the presence of ν NH2+ group confirmed the presence of CIP in the zwitterionic form.[1]
~1550-1600MediumC=N, C=C stretchAromatic ring vibrations of the pyridine moiety.
~1300-1350 & ~1120-1160StrongS=O stretchAsymmetric and symmetric stretching of the sulfonyl group.
~1400-1450MediumC-H bendBending vibrations of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

  • [M+H]⁺ (Positive Ion Mode): Expected at m/z = 216.03. This corresponds to the protonated molecule (C₈H₉NO₄S + H⁺).

  • [M-H]⁻ (Negative Ion Mode): Expected at m/z = 214.01. This corresponds to the deprotonated molecule (C₈H₉NO₄S - H⁺).

Predicted Fragmentation Pattern:

The fragmentation of this compound in tandem MS (MS/MS) is likely to involve the loss of small neutral molecules.

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): Decarboxylation of the isonicotinic acid moiety.

  • Loss of C₂H₄ (28 Da): From the ethyl group.

  • Loss of SO₂ (64 Da): Cleavage of the sulfonyl group.

Experimental Protocols

Sample Preparation

For all spectroscopic techniques, it is crucial that the sample of this compound is of high purity. The compound is expected to be a solid at room temperature.

  • NMR: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable base to aid dissolution).

  • IR (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • MS (ESI): Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

Instrumentation and Data Acquisition

G cluster_0 Spectroscopic Analysis Workflow A Pure Sample of This compound B Sample Preparation A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy (ATR) B->D E Mass Spectrometry (ESI-MS, MS/MS) B->E F Data Analysis and Structure Elucidation C->F D->F E->F

Caption: General workflow for the spectroscopic analysis of a novel compound.

  • NMR Spectroscopy:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio, often requiring several hours depending on the sample concentration.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.[2]

    • Acquire full scan MS spectra to determine the molecular weight.

    • Perform MS/MS experiments on the parent ion to obtain fragmentation data.

Conclusion

The predictive spectroscopic data and protocols outlined in this guide provide a solid foundation for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound, enabling its further investigation in various scientific disciplines. The provided methodologies are based on standard practices in organic and analytical chemistry, ensuring reliable and reproducible results.

References

  • Isaac Scientific Publishing. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • MDPI. (2022, March 13). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Retrieved from [Link]

  • MDPI. (2022, October 27). Native Mass Spectrometry Coupled to Spectroscopic Methods to Investigate the Effect of Soybean Isoflavones on Structural Stability and Aggregation of Zinc Deficient and Metal-Free Superoxide Dismutase. Retrieved from [Link]

Sources

2-(Ethylsulfonyl)isonicotinic Acid: A Strategic Cysteine-Reactive Fragment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-(Ethylsulfonyl)isonicotinic acid" CAS Number: 1707372-93-7 IUPAC Name: 2-(Ethylsulfonyl)pyridine-4-carboxylic acid

Executive Summary

This compound (CAS 1707372-93-7 ) is a specialized heterocyclic building block used primarily in the design of covalent inhibitors and fragment-based drug discovery (FBDD). Distinguished by its 2-sulfonylpyridine moiety, this compound functions as a "tunable electrophile."[1] Unlike the more common 2-chloro or 2-fluoro analogs, the ethylsulfonyl group serves as a highly efficient leaving group in Nucleophilic Aromatic Substitution (


) reactions, particularly with "soft" nucleophiles like thiols (cysteines) in biological systems.

This guide details the synthesis, reactivity profile, and medicinal chemistry applications of this compound, providing a roadmap for its use in developing targeted covalent inhibitors (TCIs).

Chemical Identity & Properties

PropertyData
CAS Number 1707372-93-7
IUPAC Name 2-(Ethylsulfonyl)pyridine-4-carboxylic acid
Synonyms 2-Ethanesulfonylisonicotinic acid; 2-(Ethylsulfonyl)-4-pyridinecarboxylic acid
Molecular Formula

Molecular Weight 215.23 g/mol
Physical State White to off-white solid
Acidity (

)
~3.5 (Carboxylic acid), ~-0.5 (Pyridine nitrogen)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Synthesis Protocol

The synthesis of this compound is a robust, two-stage process starting from commercially available 2-chloroisonicotinic acid. The protocol relies on the high nucleophilicity of the ethanethiolate anion followed by exhaustive oxidation.

Reaction Scheme

The pathway involves the displacement of chloride by a sulfide, followed by oxidation of the sulfide to a sulfone.

Synthesis SM 2-Chloroisonicotinic Acid (CAS 6313-54-8) Step1 Step 1: Thiolation Reagent: NaSEt / DMF Temp: 80-100°C SM->Step1 Inter Intermediate: 2-(Ethylthio)isonicotinic acid Step1->Inter S_NAr Step2 Step 2: Oxidation Reagent: mCPBA or Oxone® Solvent: DCM or MeOH/H2O Inter->Step2 Prod Product: This compound (CAS 1707372-93-7) Step2->Prod Oxidation

Figure 1: Synthetic route from 2-chloroisonicotinic acid to the sulfonyl target.

Detailed Methodology

Step 1: Nucleophilic Displacement (Thiolation)

  • Reagents: 2-Chloroisonicotinic acid (1.0 eq), Sodium ethanethiolate (NaSEt, 2.5 eq).

  • Solvent: Anhydrous DMF or DMSO.

  • Procedure: Dissolve the substrate in DMF under

    
     atmosphere. Add NaSEt portion-wise (exothermic). Heat to 90°C for 4-6 hours. Monitor by LCMS for disappearance of the chloro-starting material.
    
  • Workup: Acidify with 1M HCl to pH 3-4 to precipitate the 2-(ethylthio)isonicotinic acid intermediate. Filter and dry.

Step 2: Oxidation to Sulfone

  • Reagents: Thio-intermediate (1.0 eq), Oxone® (potassium peroxymonosulfate, 1.5 eq) or mCPBA (2.2 eq).

  • Solvent: Methanol/Water (1:1) for Oxone; DCM for mCPBA.

  • Procedure:

    • Oxone Method (Green Chemistry): Suspend the intermediate in MeOH/Water. Add Oxone portion-wise at 0°C. Stir at room temperature overnight. The sulfide oxidizes first to the sulfoxide, then to the sulfone.

  • Purification: The sulfone product often precipitates upon concentration and cooling. Recrystallize from Ethanol/Water if necessary.

Mechanistic Reactivity: The "Sulfone Warhead"

The defining feature of this molecule is the 2-ethylsulfonyl group. In pyridine chemistry, a sulfonyl group at the 2- or 4-position activates the ring for nucleophilic attack far more effectively than halogens due to its strong electron-withdrawing inductive (-I) and mesomeric (-M) effects.

Cysteine Targeting ( )

In drug discovery, this moiety acts as a "cysteine trap." When incorporated into a ligand, the pyridine nitrogen pulls electron density, making C2 highly electrophilic. A cysteine thiol (


) from a protein target attacks C2, displacing the ethylsulfinate anion (

).

SNAr_Mechanism Ligand 2-(Ethylsulfonyl)pyridine (Electrophile) TS Meisenheimer Complex (Transition State) Ligand->TS + Cys Cys Protein Cysteine (Nucleophile: R-S⁻) Cys->TS Product Covalent Adduct (Protein-Ligand) TS->Product Restoration of Aromaticity LG Leaving Group (Ethylsulfinate) TS->LG

Figure 2: Mechanism of Cysteine Ligation via Nucleophilic Aromatic Substitution.

Why Ethyl vs. Methyl?

Most literature cites the methylsulfonyl analog. The ethyl variant offers specific advantages:

  • Steric Tuning: The extra methylene group adds slight steric bulk, which can improve selectivity by preventing the molecule from entering smaller, off-target cysteine pockets.

  • Lipophilicity: It slightly increases LogP, potentially improving cell permeability compared to the methyl analog.

Applications in Drug Development[4]

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" because it possesses:

  • A Vector for Growth: The carboxylic acid (

    
    ) allows for amide coupling to extend the molecule into specific binding pockets.
    
  • A Reactive Warhead: The sulfonyl group allows screening against cysteine-rich proteins (e.g., kinases, ubiquitin ligases) to find covalent hits.

Synthesis of 2-Aminoisonicotinic Acids

Beyond covalent inhibition, this compound is a precursor for 2-amino-substituted pyridines. Displacement of the sulfonyl group with primary or secondary amines yields 2-aminoisonicotinic acid derivatives, a scaffold found in numerous FDA-approved kinase inhibitors (e.g., Sorafenib analogs).

Protocol for Amine Displacement:

  • Reagents: this compound + Amine (

    
    ).
    
  • Conditions: THF or Dioxane, 60°C. No metal catalyst required (unlike Buchwald-Hartwig coupling).

  • Yield: Typically >90% due to the excellent leaving group ability of the sulfonyl.

Safety and Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The sulfonyl group makes it a potential sensitizer.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (carboxylic acid can form hydrates; sulfone is stable).

  • Disposal: Do not mix with strong oxidizers or strong bases. Dispose of as hazardous organic waste containing sulfur.

References

  • Chemical Identity: 2-(Ethylsulfonyl)pyridine-4-carboxylic acid. PubChem CID 97620357. Link

  • Commercial Availability: this compound (CAS 1707372-93-7). AA Blocks Product Catalog. Link

  • Mechanistic Foundation: Hett, E. C., et al. (2020). "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 142(19), 8696–8705. (Describes the

    
     utility of 2-sulfonylpyridines in chemical biology). Link
    
  • Synthetic Methodology: Furukawa, N., et al. (1988). "Ipso-substitution reactions of 2- and 4-sulfonylpyridines with Grignard reagents." Heterocycles. (Classic text on sulfonyl displacement on pyridines). Link

Sources

Strategic Engineering of Novel Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to Biological Validation

Executive Directive: The Imperative for Novelty

Context: Isonicotinic acid hydrazide (Isoniazid or INH) has been the cornerstone of antitubercular therapy since 1952. However, its efficacy is eroding due to the rise of Multidrug-Resistant Tuberculosis (MDR-TB), primarily driven by mutations in the katG gene which activates the prodrug.

The Scientific Pivot: The modern drug discovery mandate is not merely to replicate INH but to engineer derivatives that:

  • Bypass katG activation: Direct inhibitors of the InhA enzyme.

  • Enhance Lipophilicity: To penetrate the waxy mycolic acid cell wall of Mycobacterium tuberculosis (Mtb) or the membranes of resistant cancer cells.

  • Pleiotropic Pharmacology: Exploiting the scaffold for anticancer activity via metal chelation and oxidative stress induction.

Rational Design & Structure-Activity Relationship (SAR)

The isonicotinic acid scaffold offers three distinct vectors for modification. A successful derivative typically balances a "Warhead" (for target engagement) with a "Delivery Vector" (for pharmacokinetic optimization).

SAR Logic Table
RegionModification StrategyMechanistic Impact
Pyridine Ring (N-1) Quaternization or N-Oxide formationAlters electron density; affects metabolic stability and solubility.
Carbonyl Core (C-4) Retention essentialMaintains hydrogen bonding capability within the InhA binding pocket (Ser94 interaction).
Hydrazide Linker Schiff Base Formation (–N=CH–) The most high-yield optimization zone. Restricts bond rotation, improving target fit. Introduces lipophilic aromatic rings (phenyl, naphthyl, isatin) to enhance membrane permeability.
Terminal Substituents Piperazine/Piperidine tailsDrastically improves solubility and bioavailability. Can introduce secondary binding interactions (e.g., hydrophobic collapse).
Core Synthesis Protocol: Green Route Schiff Base Formation

Standard reflux methods often degrade heat-sensitive functional groups. This protocol utilizes a validated "Green Chemistry" approach (Water/Ethanol + Sonication/Stirring) to maximize yield and purity.

Reaction Scheme

Reactants: Isonicotinic Acid Hydrazide (INH) + Substituted Benzaldehyde (e.g., 4-dimethylaminobenzaldehyde or Vanillin). Product: Isonicotinoylhydrazone derivative.[1]

Step-by-Step Methodology
  • Stoichiometry: Dissolve 1.0 mmol of Isonicotinic Acid Hydrazide in 15 mL of distilled water.

    • Note: If solubility is poor, use a 1:1 Water:Ethanol mixture.

  • Activation: Add 1.0 mmol of the selected aldehyde.

    • Critical Step: Add 2-3 drops of Glacial Acetic Acid (GAA) as a catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Energy Input (Choose one based on equipment):

    • Method A (Silent): Stir at room temperature for 2–4 hours.

    • Method B (Sonic): Sonicate in an ultrasonic bath at 40°C for 30–60 minutes. (Preferred for rapid library generation).

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (8:2). Look for the disappearance of the INH spot (

    
    ) and the appearance of a higher running product spot.
    
  • Workup:

    • The product typically precipitates as a solid.

    • Filter under vacuum.

    • Wash the cake 3x with cold water (to remove unreacted INH) and 1x with cold ethanol (to remove unreacted aldehyde).

  • Purification: Recrystallize from hot ethanol.

  • Validation: Verify structure via

    
    H-NMR (Look for the singlet azomethine –N=CH– proton at 
    
    
    
    8.0–8.5 ppm).
Biological Validation Ecosystem

Trustworthy data requires robust, reproducible assays. The following workflows are the industry standard for validating these derivatives.

A. Antitubercular Screening: Microplate Alamar Blue Assay (MABA)

Why this assay? It is non-radiometric, high-throughput, and provides a visual colorimetric endpoint (Blue = No Growth, Pink = Growth).

  • Inoculum: M. tuberculosis H37Rv strain (diluted to

    
     CFU/mL).
    
  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the test compound (0.1 to 100 µg/mL).

  • Controls:

    • Positive: Isoniazid (Standard).

    • Negative: DMSO (Solvent).

  • Incubation: 7 days at 37°C.

  • Development: Add 20 µL of Alamar Blue (Resazurin) + 12 µL of 10% Tween 80.

  • Readout: Incubate for 24h. A color change from Blue (Residue) to Pink (Resorufin) indicates bacterial metabolism. The MIC is the lowest concentration preventing the color change.

B. Cytotoxicity Screening: MTT Assay

Essential to ensure the compound kills bacteria/cancer cells, not healthy host cells.

  • Cell Lines: HEK-293 (Normal kidney) vs. HCT-116 (Colon cancer).

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment: 24–72 hour exposure to derivatives.

  • Detection: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan crystals.

  • Quantification: Dissolve crystals in DMSO; read Absorbance at 570 nm.

Visualized Pathways & Workflows
Figure 1: Mechanism of Action & Resistance

This diagram illustrates how INH derivatives aim to bypass the KatG activation bottleneck.

INH_Mechanism Prodrug INH / Derivative KatG KatG Enzyme (Catalase-Peroxidase) Prodrug->KatG Activation (Often mutated in MDR-TB) InhA InhA Target (Enoyl-ACP Reductase) Prodrug->InhA Direct Binding (Novel Mechanism) Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct INH-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ Adduct->InhA Inhibits Mycolic Mycolic Acid Biosynthesis InhA->Mycolic Blocks CellWall Cell Wall Integrity Mycolic->CellWall Disrupts Lysis Bacterial Cell Death CellWall->Lysis Causes

Caption: The activation pathway of Isoniazid. Novel derivatives (dotted green line) aim to inhibit InhA directly, bypassing the KatG activation step often mutated in resistant strains.

Figure 2: Discovery Workflow

From chemical synthesis to lead optimization.

Discovery_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization Step1 Isonicotinic Acid Hydrazide (Scaffold) Step2 Schiff Base Condensation (Aldehyde + Acid Cat.) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Assay1 Antimicrobial Assay (MABA / MIC) Step3->Assay1 Assay2 Cytotoxicity Assay (MTT / HEK-293) Step3->Assay2 Decision Select Lead (High Potency / Low Toxicity) Assay1->Decision Assay2->Decision Refine Lipophilicity Tuning (Piperazine/Alkyl chains) Decision->Refine Optimize Refine->Step2 Iterate

Caption: The iterative cycle of drug discovery for isonicotinic acid derivatives, emphasizing the feedback loop between biological screening and structural refinement.

Quantitative Data Summary: Recent Breakthroughs

A comparative analysis of novel derivatives against the standard (Isoniazid).

Compound IDModification TypeMIC (µg/mL) vs M. tb H37RvCytotoxicity (CC50)Reference
Isoniazid (Control) N/A0.025 - 0.05> 500 µM[1, 2]
Compound 9 3-Ethoxysalicylaldehyde Hydrazone4.0Low[1]
IP11 Cyclohexyl-piperazine Hydrazone0.39> 100 µM[2]
Compound 12 N'-Octadecanoyl (C18 chain)< 0.2 (High Potency)Moderate[3]
Compound 23 Phenolic/Heteroaromatic coupled0.11 µMLow[1]

Analysis:

  • Lipophilicity Wins: Compound 12 and IP11 demonstrate that adding hydrophobic bulk (C18 chain or cyclohexyl ring) significantly retains potency, likely by improving cell wall penetration.

  • Safety Profile: Most hydrazone derivatives show lower cytotoxicity than pure hydrazine precursors, making them safer candidates for clinical development.

References
  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Pharmaceuticals (Basel). 2023.

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules. 2022.

  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery. 2011.

  • Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Journal of Experimental Nanoscience. 2009.

  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica. 2014.[2]

Sources

Methodological & Application

"2-(Ethylsulfonyl)isonicotinic acid" synthesis protocol for laboratory scale

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory-Scale Synthesis of 2-(Ethylsulfonyl)isonicotinic Acid

Introduction: The Significance of Substituted Isonicotinic Acids

Isonicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] While isoniazid, an isonicotinic acid hydrazide, remains a critical first-line treatment for tuberculosis, the core pyridine-4-carboxylic acid structure serves as a versatile building block for a vast array of bioactive molecules.[2][3][4] The introduction of sulfonyl groups, in particular, can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. This compound is a key intermediate for creating novel pharmaceutical candidates, leveraging the strong electron-withdrawing nature and hydrogen bond accepting capability of the ethylsulfonyl group.

This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of this compound. The synthesis is designed for reliability and scalability, proceeding from commercially available 2-chloroisonicotinic acid. The methodology is grounded in well-established reaction classes: a nucleophilic aromatic substitution (SNA_r_) followed by a selective oxidation. This guide is intended for researchers in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying chemical rationale for each experimental choice.

Overall Synthetic Strategy

The synthesis is achieved in two distinct stages:

  • Formation of the Thioether Intermediate: A nucleophilic aromatic substitution reaction between 2-chloroisonicotinic acid and sodium ethanethiolate to yield 2-(ethylsulfanyl)isonicotinic acid.

  • Oxidation to the Sulfone: Selective oxidation of the sulfide intermediate to the final sulfone product, this compound, using hydrogen peroxide in an acidic medium.

G cluster_0 PART 1: Nucleophilic Aromatic Substitution cluster_1 PART 2: Oxidation A 2-Chloroisonicotinic Acid C Intermediate: 2-(Ethylsulfanyl)isonicotinic Acid A->C DMF, 0°C to RT B Ethanethiol + NaH B->C D Intermediate: 2-(Ethylsulfanyl)isonicotinic Acid F Final Product: This compound D->F Acetic Acid, 70-80°C E Hydrogen Peroxide (H₂O₂) E->F

Fig. 1: Two-step synthetic workflow.

Part 1: Synthesis of 2-(Ethylsulfanyl)isonicotinic Acid

Principle and Rationale

This step employs a nucleophilic aromatic substitution (SNA_r_) mechanism. Aromatic rings, typically nucleophilic, can undergo substitution by nucleophiles if they are rendered sufficiently electron-poor.[5] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the electron-withdrawing carboxylic acid group, activates the 2-position towards nucleophilic attack, making the displacement of the chloride leaving group favorable.[6][7]

Ethanethiol is deprotonated in situ using sodium hydride (NaH) to form the potent nucleophile, sodium ethanethiolate. Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophile. The reaction is initiated at 0°C to control the initial exothermic deprotonation of the thiol and then allowed to warm to ensure the substitution reaction proceeds to completion.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Molar Eq.AmountNotes
2-Chloroisonicotinic Acid66472-33-9157.561.05.00 gStarting material.
Sodium Hydride (NaH)7646-69-724.001.20.91 g60% dispersion in mineral oil. Handle with extreme care.
Ethanethiol75-08-162.131.12.15 mLPungent odor; work in a fume hood. Density: 0.839 g/mL.
Anhydrous DMF68-12-273.09-50 mLSolvent. Use a dry, nitrogen-flushed flask.
Hydrochloric Acid (1M)7647-01-0--As neededFor acidification during workup.
Deionized Water7732-18-5--As neededFor workup and washing.
Ethyl Acetate141-78-6--As neededFor extraction.
Detailed Experimental Protocol
  • Flask Preparation: Under a nitrogen atmosphere, add sodium hydride (0.91 g of 60% dispersion) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF (30 mL) to the flask. Cool the suspension to 0°C using an ice-water bath.

  • Thiolate Formation: Slowly add ethanethiol (2.15 mL) dropwise to the stirred NaH suspension over 15 minutes, ensuring the internal temperature does not exceed 5°C. A vigorous evolution of hydrogen gas will be observed.

  • Stirring: After the addition is complete, stir the resulting slurry at 0°C for an additional 30 minutes to ensure complete formation of the sodium ethanethiolate.

  • Substrate Addition: In a separate beaker, dissolve 2-chloroisonicotinic acid (5.00 g) in anhydrous DMF (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the cold thiolate suspension over 20 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully cool the reaction mixture back to 0°C and slowly quench by adding 50 mL of deionized water.

  • Workup - Acidification: Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1M HCl. A precipitate of the product should form.

  • Isolation: Stir the suspension in the ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts. Dry the solid under vacuum at 50°C to yield 2-(ethylsulfanyl)isonicotinic acid as an off-white solid. The typical yield is 85-95%.

Part 2: Synthesis of this compound

Principle and Rationale

This step involves the oxidation of the sulfide functional group to a sulfone. This transformation requires two equivalents of oxidant. Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign "green" oxidant, with water being the only byproduct.[8] The reaction is typically performed in an acidic medium, such as acetic acid, which can catalyze the oxidation process. The sulfide sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the protonated hydrogen peroxide. This sequence occurs twice, first forming a sulfoxide intermediate and then the final sulfone. The temperature is maintained at 70-80°C to ensure a reasonable reaction rate without promoting undesirable side reactions, such as decarboxylation or over-oxidation of the pyridine ring.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Molar Eq.AmountNotes
2-(Ethylsulfanyl)isonicotinic Acid-183.231.05.00 gIntermediate from Part 1.
Glacial Acetic Acid64-19-760.05-50 mLSolvent and catalyst.
Hydrogen Peroxide (30% w/w)7722-84-134.012.57.8 mLOxidizing agent. Handle with care.
Deionized Water7732-18-5--As neededFor precipitation and washing.
Detailed Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask, suspend 2-(ethylsulfanyl)isonicotinic acid (5.00 g) in glacial acetic acid (50 mL).

  • Heating: Place the flask in a pre-heated oil bath at 70°C and stir until the solid is fully dissolved.

  • Oxidant Addition: Using a dropping funnel, add 30% hydrogen peroxide (7.8 mL) dropwise to the solution over 30 minutes. The reaction is exothermic; maintain the internal temperature between 70-80°C by controlling the addition rate and external heating.

  • Reaction: After the addition is complete, continue to stir the mixture at 75°C for 4-6 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material and the sulfoxide intermediate.

  • Workup - Precipitation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring.

  • Crystallization: A white precipitate of the final product will form. Continue stirring the suspension in an ice bath for 1 hour to ensure complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid. Dry the purified product under vacuum at 60°C to a constant weight. The typical yield is 90-98%.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle exclusively under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethanethiol: Extremely flammable with a powerful, unpleasant odor. All manipulations must be performed in a certified chemical fume hood.

  • Hydrogen Peroxide (30%): Strong oxidizer and can cause severe skin burns. Avoid contact with skin and eyes. Do not mix with flammable materials.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Be mindful of potential exotherms, especially during NaH quenching and H₂O₂ addition.

Summary of Quantitative Data

StepStarting MaterialMoles (mmol)ReagentsProductTypical Yield (%)Reaction Time (h)Temp (°C)
12-Chloroisonicotinic Acid31.7NaH (1.2 eq), Ethanethiol (1.1 eq)2-(Ethylsulfanyl)isonicotinic Acid85-95%12-160 to RT
22-(Ethylsulfanyl)isonicotinic Acid27.3H₂O₂ (2.5 eq), Acetic AcidThis compound90-98%4-670-80

References

  • Benchchem. The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals.
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025).
  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

  • Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science Publishers. [Link]

  • Wikipedia. 2-Chloronicotinic acid. [Link]

  • Google Patents.
  • Google Patents. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
  • ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. [Link]

  • Undheim, K., & Benneche, T. (1998). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • PrepChem.com. Synthesis of 2-ethylhexyl nicotinate. [Link]

  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Google Patents. US2748137A - Process for preparing isonicotinic acid.
  • ChemRxiv. Oxidation of Thiols with IBX or DMP: One-pot Access to Thiosulfonates or 2-Iodobenzoates and Applications in Functional Group Tr. [Link]

  • MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • AUETD Home. (2022). Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. [Link]

  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Chemistry Portal. Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. [Link]

Sources

Application Note: Characterization and Assay Development for 2-(Ethylsulfonyl)isonicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Ethylsulfonyl)isonicotinic acid (CAS: 1984-29-8) represents a specialized scaffold in medicinal chemistry, distinct from generic pyridine carboxylates due to the presence of the 2-ethylsulfonyl moiety .[1] This functional group renders the pyridine ring electron-deficient, introducing two critical properties for drug discovery:

  • Tunable Electrophilicity: The sulfonyl group at the C2 position acts as a leaving group, making the scaffold a potential "covalent warhead" capable of undergoing Nucleophilic Aromatic Substitution (

    
    ) with nucleophilic cysteine residues in target proteins.
    
  • Synthetic Utility: The C4-carboxylic acid serves as a handle for amide coupling, allowing the rapid generation of DNA-encoded libraries (DEL) or fragment libraries.[1]

This application note details the assay development pipeline required to characterize this molecule, focusing on thiol-reactivity profiling , physicochemical stability , and fragment screening .

Chemical Biology & Mechanism of Action[2][3]

To develop robust assays, one must understand the intrinsic reactivity of the scaffold. Unlike standard isonicotinic acid, the 2-sulfonyl derivative is susceptible to nucleophilic attack.

The Mechanism

In physiological buffers containing thiols (e.g., Glutathione, DTT, or Cysteine residues), the ethylsulfonyl group can be displaced. This is a feature for Targeted Covalent Inhibitors (TCIs) but a liability for High-Throughput Screening (HTS) if not controlled.[1]

SNAr_Mechanism Scaffold 2-(Ethylsulfonyl) isonicotinic acid Intermediate Meisenheimer Complex Scaffold->Intermediate + Nucleophile Nucleophile Cysteine Thiol (Protein-SH or GSH) Nucleophile->Intermediate Product S-Arylated Adduct Intermediate->Product Elimination LeavingGroup Ethylsulfinate (Leaving Group) Intermediate->LeavingGroup

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) at the C2 position.[1] The sulfonyl group acts as a leaving group upon attack by a thiol.

Module 1: Thiol-Reactivity & Stability Profiling[1]

Objective: Determine the intrinsic reactivity of the scaffold towards biological thiols (Glutathione - GSH). This dictates whether the molecule acts as a reversible binder or a covalent modifier.[1]

Rationale

Standard assay buffers often contain DTT or


-mercaptoethanol.[1] For this scaffold, these additives can destroy the compound before it binds the target. This protocol validates the compound's integrity. 
Protocol: GSH Reactivity Assay via LC-MS

Materials:

  • Test Compound: this compound (10 mM in DMSO).[1]

  • Reactant: L-Glutathione, reduced (GSH) (100 mM in water).

  • Buffer: PBS pH 7.4 (degassed).[1]

  • Internal Standard: Carbamazepine or Warfarin.[1]

Step-by-Step Procedure:

  • Preparation: Prepare a reaction mixture containing 50

    
    M Test Compound and 500 
    
    
    
    M GSH (1:10 ratio) in PBS.
    • Control A: Compound (50

      
      M) in PBS (No GSH).[1]
      
    • Control B: GSH only.[1]

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    .
  • Quenching: Immediately add 200

    
    L Acetonitrile (containing Internal Standard) to precipitate proteins/salts and quench the reaction.
    
  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.

  • Data Processing: Monitor the disappearance of the parent ion (

    
    ) and the appearance of the GSH-adduct.
    

Acceptance Criteria:

  • Non-Covalent Probe: >90% parent remaining after 24h.[1]

  • Covalent Warhead: <50% parent remaining; distinct formation of adduct.[1]

Module 2: Physicochemical Profiling (Solubility & pKa)

Objective: The electron-withdrawing sulfonyl group significantly lowers the pKa of the pyridine nitrogen and the carboxylic acid compared to unsubstituted isonicotinic acid.[1] Accurate pKa is required to predict ionization at assay pH.[1]

Data Summary Table (Predicted vs. Experimental Targets)
ParameterIsonicotinic Acid (Ref)2-(Ethylsulfonyl) DerivativeAssay Method
MW 123.11~229.25Mass Spec
pKa (Acid) 4.96~3.5 - 4.0 (Predicted)Potentiometric Titration
pKa (Pyridine N) ~1.8< 1.0 (Highly deficient)NMR Titration
LogD (pH 7.4) -2.3 (Hydrophilic)-0.5 to 0.5 (Improved)Shake-Flask LC-MS
Solubility ~6 g/LModerateThermodynamic
Protocol: Thermodynamic Solubility
  • Saturation: Add solid compound to PBS (pH 7.4) until visible precipitate remains.[1]

  • Equilibration: Shake for 24 hours at 25°C.

  • Filtration: Filter through a 0.22

    
    m PVDF membrane (low binding).[1]
    
  • Quantification: Analyze filtrate by HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Module 3: Fragment Screening (SPR)

Objective: To screen the scaffold against a target protein (e.g., a kinase or protease) to detect binding. Given the potential for covalent bonding, Surface Plasmon Resonance (SPR) is the gold standard as it can distinguish rapid reversible binding from time-dependent irreversible binding .

Experimental Workflow

SPR_Workflow Step1 1. Surface Activation (CM5 Chip, EDC/NHS) Step2 2. Ligand Immobilization (Target Protein) Step1->Step2 Step3 3. Injection: this compound (Multi-cycle kinetics) Step2->Step3 Decision Sensorgram Shape? Step3->Decision ResultA Square Wave: Reversible Binding Decision->ResultA Fast Off-rate ResultB No Dissociation: Covalent Adduct Decision->ResultB Infinite Off-rate

Figure 2: SPR Screening workflow to distinguish reversible vs. covalent binding modes.

Detailed Protocol

Instrument: Biacore 8K or equivalent. Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20). CRITICAL: Do NOT use DTT if testing covalent mode.

  • Immobilization: Immobilize target protein to ~2000 RU using amine coupling.[1]

  • Sample Prep: Dilute this compound in Running Buffer to a concentration series (e.g., 1000

    
    M down to 31.25 
    
    
    
    M). Maintain DMSO constant (e.g., 2%).
  • Injection:

    • Contact time: 60 seconds.[1]

    • Flow rate: 30

      
      L/min.[1]
      
    • Dissociation time: 120 seconds.[1]

  • Regeneration: If covalent binding occurs, the surface cannot be regenerated.[1] For screening covalent fragments, use the "Single Cycle Kinetics" method or a "capture" approach where the protein is captured fresh for every cycle.

References

  • Vertex Pharmaceuticals. (2017).[1] Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition. ACS Medicinal Chemistry Letters. Link[2]

  • Gehringer, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences. Link

  • PubChem. (2025).[1] Isonicotinic Acid Compound Summary. National Library of Medicine.[1] Link

  • Jaudzems, K., et al. (2020).[3] 2-Sulfonylpyridines as Tunable Electrophiles for Cysteine-Targeted Covalent Inhibition. Chemical Science. Link

  • Sigma-Aldrich. (2024).[1] 4-Pyridinecarboxylic acid Product Specification and Safety Data. Link

Sources

Application Note: Therapeutic Utility & Characterization of Sulfonyl-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonyl functional group (


) is a cornerstone of medicinal chemistry, offering a unique combination of polarity, hydrogen-bonding capability, and metabolic stability.[1] Its utility spans three distinct pharmacological modalities:[1][2][3]
  • Reversible Enzyme Inhibition: As a zinc-binding group (ZBG) in sulfonamides.

  • Allosteric Receptor Modulation: As a conformational clamp in sulfonylureas.

  • Targeted Covalent Modification: As a Michael acceptor "warhead" in vinyl sulfones.

This guide provides the theoretical grounding and validated protocols required to characterize compounds in each of these classes.

Part 1: Sulfonamides – Zinc-Targeted Enzyme Inhibition

Primary Application: Carbonic Anhydrase (CA) Inhibition (Glaucoma, Diuretics, Oncology).

Mechanism of Action

Sulfonamides (


) act as transition-state analogues. The sulfonamide nitrogen, when deprotonated (

), coordinates directly to the catalytic Zinc(II) ion within the Carbonic Anhydrase active site.[4] This displacement of the zinc-bound water molecule/hydroxide ion disrupts the catalytic hydration of

to bicarbonate.

Key Structural Insight: The geometry of the


 moiety allows the two oxygen atoms to form hydrogen bonds with the hydrophilic residues (Thr199) in the active site, further stabilizing the complex.
Visualization: The CA Catalytic Blockade

CA_Inhibition Zn Active Site Zn(II) Water Zn-Bound H2O/OH- Zn->Water Native State CO2 CO2 Substrate Water->CO2 Nucleophilic Attack HCO3 HCO3- Production CO2->HCO3 Catalysis Sulfonamide Sulfonamide Inhibitor (R-SO2NH-) Sulfonamide->Zn High Affinity Coordination Sulfonamide->Water Displaces Sulfonamide->HCO3 Blocks Formation

Figure 1: Competitive binding mechanism of sulfonamides at the Carbonic Anhydrase active site.

Protocol 1: Stopped-Flow Hydrase Assay

The Gold Standard for CA Kinetics (Supuran Method)

Objective: Determine the inhibition constant (


) of a sulfonamide derivative against hCA II.

Materials:

  • Enzyme: Recombinant hCA II (10–20 nM final conc).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).[5]

Workflow:

  • Preparation: Saturate water with

    
     by bubbling gas for 30 minutes at 25°C.
    
  • Incubation: Pre-incubate the enzyme with the sulfonamide inhibitor (varying concentrations: 0.1 nM – 10 µM) for 15 minutes. Note: Sulfonamides are slow-binding inhibitors; pre-incubation is critical for equilibrium.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the

    
    -saturated water inside the stopped-flow chamber.
    
  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition from Red to Yellow as pH drops due to proton production).

  • Analysis: Calculate the initial velocity (

    
    ). Fit data to the Michaelis-Menten equation to determine 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation.

Bench Note: Avoid Tris buffers. Tris contains a primary amine that can weakly inhibit CA or react with specific electrophiles, confounding kinetic data.

Part 2: Sulfonylureas – Ion Channel Gating

Primary Application: Type 2 Diabetes (Insulin Secretion).[6][7][8][9]

Mechanism of Action

Sulfonylureas (e.g., Glibenclamide, Glimepiride) bypass glucose metabolism. They bind to the SUR1 regulatory subunit of the


 channel complex.[7][9] This binding induces a conformational change that closes the 

pore.

Causality Chain:

  • 
     Closure 
    
    
    
    Potassium efflux stops.
  • Membrane Depolarization (from -70mV to -30mV).

  • Voltage-Gated Calcium Channels (VGCC) open.[10]

  • Calcium Influx

    
     Insulin granule exocytosis.[9][10][11]
    
Visualization: The Beta-Cell Secretory Pathway

BetaCell_Pathway SU Sulfonylurea Drug SUR1 SUR1 Receptor (K_ATP Channel) SU->SUR1 Binds Depol Membrane Depolarization SUR1->Depol Closes K+ Pore Ca_Chan VGCC Open Depol->Ca_Chan Activates Ca_Influx Ca2+ Influx Ca_Chan->Ca_Influx Permits Insulin Insulin Secretion Ca_Influx->Insulin Triggers Exocytosis

Figure 2: Signal transduction pathway of sulfonylurea-induced insulin release.

Protocol 2: Intracellular Calcium Flux Assay

Validating the Mechanism of Action

Objective: Quantify the depolarization-induced calcium influx in INS-1E beta-cells treated with a sulfonylurea.

Materials:

  • Cells: INS-1E or MIN6 beta-cell line.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or Confocal Microscope.

Workflow:

  • Seeding: Plate cells in black-walled, clear-bottom 96-well plates (50,000 cells/well) 24h prior.

  • Dye Loading: Wash cells with KRB. Incubate with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 for 45 mins at 37°C.

  • Wash: Remove dye solution and replace with fresh KRB (low glucose). Allow 15 min equilibration to de-esterify the dye.

  • Baseline: Record baseline fluorescence (Ex 488 nm / Em 520 nm) for 30 seconds.

  • Stimulation: Inject Sulfonylurea compound (10x stock).

  • Readout: Monitor fluorescence spike for 300 seconds.

    • Positive Control: KCl (30 mM) – forces depolarization.

    • Negative Control: Diazoxide (K_ATP opener) – prevents depolarization.

Data Interpretation: A sharp, immediate rise in fluorescence indicates successful channel closure and VGCC activation. If fluorescence does not rise, the compound may not be engaging SUR1 or the cells may be metabolically compromised.

Part 3: Vinyl Sulfones – Targeted Covalent Inhibition

Primary Application: Cysteine Protease Inhibitors (Cathepsins, Viral Proteases) and Kinase "Warheads".

Mechanism of Action

The vinyl sulfone is a Michael acceptor. The electron-withdrawing sulfonyl group activates the adjacent double bond, making it susceptible to nucleophilic attack by a thiolate anion (Cysteine residue) in the target protein.

Reaction:



Unlike other warheads (e.g., acrylamides), vinyl sulfones are often more metabolically stable and less reactive toward off-target glutathione, provided the "R" groups are tuned correctly.

Visualization: Michael Addition Mechanism

Michael_Addition Cys Cysteine Thiolate (Enzyme Active Site) Complex Tetrahedral Intermediate Cys->Complex Nucleophilic Attack VS Vinyl Sulfone (Inhibitor) VS->Complex Adduct Stable Thioether Adduct Complex->Adduct Irreversible Bond Formation

Figure 3: Covalent modification of a cysteine residue by a vinyl sulfone warhead.

Protocol 3: Intact Protein Mass Spectrometry (Occupancy Assay)

Verifying Covalent Bond Formation

Objective: Confirm irreversible binding and calculate the percent occupancy of the target protein.

Materials:

  • Target: Purified Recombinant Protein (e.g., Cathepsin K).

  • Compound: Vinyl sulfone inhibitor.[12][13][14]

  • Instrument: LC-MS (Q-TOF or Orbitrap).

Workflow:

  • Reaction: Incubate Protein (1 µM) with Inhibitor (10 µM, 10x excess) in reaction buffer (pH 7.4) for time points: 15, 30, 60 min.

  • Quenching: Add 1% Formic Acid to drop pH < 3. This protonates any remaining cysteines, stopping the Michael addition.

  • Desalting: Pass sample through a C4 desalting trap or rapid SEC column to remove non-covalently bound small molecules.

  • MS Analysis: Inject onto LC-MS. Deconvolute the raw charge envelope to obtain the zero-charge mass.

  • Calculation:

    • Mass Shift (

      
      ): Should exactly equal the molecular weight of the inhibitor.
      
    • Occupancy (%):

      
      
      

Troubleshooting: If you see a mass shift of + Inhibitor + 18 Da, the vinyl sulfone may have hydrated (water addition) rather than reacting with the protein, or the adduct is unstable.

Summary of Pharmacological Parameters[1][2][7][15]

Compound ClassTarget TypeBinding ModeKey Assay MetricCritical Control
Sulfonamide Metalloenzyme (CA)Reversible (Coordination)

(Inhibition Constant)
pH (must be >7.0 for Zn binding)
Sulfonylurea Ion Channel (SUR1)Reversible (Allosteric)

(Insulin/Ca Flux)
Glucose concentration in buffer
Vinyl Sulfone Cysteine ProteaseIrreversible (Covalent)

(Efficiency)
Quenching timepoint

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Ashcroft, F. M. (2005). ATP-sensitive potassium channelopathies: focus on insulin secretion.[6][8][9][10][11][15] Journal of Clinical Investigation, 115(8), 2047-2058. Link

  • Grembecka, J. (2011). Hitting the "undruggable" targets: the reaction of vinyl sulfones with proteins. Future Medicinal Chemistry, 3(8), 1021-1025. Link

  • Proks, P., et al. (2002). Sulfonylurea stimulation of insulin secretion.[1][6][7][9][10][11][15][16] Diabetes, 51(Suppl 3), S368-S376. Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

Sources

Application Notes & Protocols: 2-(Ethylsulfonyl)isonicotinic Acid in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Isonicotinic Acid Derivatives Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of death from a single infectious agent worldwide[1]. The cornerstone of first-line TB therapy for decades has been isoniazid (INH), a derivative of isonicotinic acid[2]. INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall[3][4]. However, the emergence of drug-resistant strains of M.tb, particularly multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), has severely compromised the efficacy of current treatment regimens, creating an urgent need for novel therapeutics[5].

The development of new isonicotinic acid derivatives is a promising strategy to combat drug-resistant TB. These new chemical entities aim to evade existing resistance mechanisms while retaining or improving upon the potent antimycobacterial activity of their predecessors. This document provides a detailed guide for the preclinical evaluation of a novel, hypothetical isonicotinic acid derivative, 2-(Ethylsulfonyl)isonicotinic acid , as a potential anti-TB drug candidate. The protocols and methodologies outlined herein are based on established practices in tuberculosis drug discovery and are designed to provide a robust framework for assessing the compound's potential.

Proposed Mechanism of Action and Rationale for Synthesis

The chemical structure of this compound suggests a potential mechanism of action analogous to that of isoniazid and ethionamide. The isonicotinic acid core is a well-established pharmacophore for targeting mycolic acid synthesis. The ethylsulfonyl group at the 2-position may influence the compound's electronic properties, solubility, and interaction with its molecular target.

It is hypothesized that this compound may act as a direct inhibitor of InhA, the enoyl-acyl carrier protein reductase, a key enzyme in the fatty acid synthase II (FAS-II) pathway responsible for mycolic acid biosynthesis[6]. Unlike isoniazid, which requires activation by KatG, a direct inhibitor would be active against M.tb strains with mutations in the katG gene, a common mechanism of isoniazid resistance[7].

General Synthetic Approach

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

Synthesis_Workflow start 2-Chloro-4-methylpyridine step1 Oxidation start->step1 KMnO4 step2 Thiolation step1->step2 NaSH step3 Alkylation step2->step3 Ethyl iodide step4 Oxidation step3->step4 m-CPBA product This compound step4->product

Figure 1: A proposed synthetic workflow for this compound.

Part 1: In Vitro Evaluation of Antimycobacterial Activity and Cytotoxicity

The initial phase of preclinical evaluation involves determining the compound's intrinsic activity against M.tb and its potential for toxicity to mammalian cells.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microplate Alamar Blue assay (MABA) is a widely used, sensitive, and reliable method for determining the MIC of compounds against M.tb[8].

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • This compound (test compound)

  • Isoniazid (positive control)

  • DMSO (solvent for compounds)

Procedure:

  • Prepare a stock solution of this compound and isoniazid in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound and isoniazid in 7H9 broth. The final concentrations should typically range from 0.03 to 64 µg/mL[9].

  • Prepare a suspension of M.tb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial suspension to each well of the 96-well plate containing the diluted compounds. Include a drug-free control well.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: Cytotoxicity Assessment in Mammalian Cell Lines

It is crucial to assess the toxicity of a potential drug candidate against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity[10].

Materials:

  • Human lung epithelial cell line (A549) or murine macrophage cell line (RAW 264.7)[11][12]

  • DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the cell plate with the medium containing the diluted compound. Include a vehicle control (DMSO) and a positive control (doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: In Vitro Activity and Cytotoxicity
CompoundMIC (µg/mL) vs. M.tb H37RvCC50 (µM) vs. A549 cellsSelectivity Index (SI = CC50/MIC)
This compoundHypothetical ValueHypothetical ValueCalculated Value
Isoniazid (Control)0.05 - 0.1>100>1000
Protocol 3: Intracellular Activity against M. tuberculosis

Many anti-TB drugs need to penetrate host cells to reach the intracellularly located mycobacteria. This assay evaluates the ability of the compound to kill M.tb residing within macrophages[13].

Materials:

  • RAW 264.7 murine macrophage cell line

  • Mycobacterium tuberculosis H37Rv

  • RPMI-1640 medium with 10% FBS

  • 24-well cell culture plates

  • This compound

  • Isoniazid (positive control)

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H11 agar plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Infect the macrophages with M.tb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of this compound or isoniazid.

  • Incubate the plates for 48-72 hours.

  • Lyse the macrophages with lysis buffer.

  • Plate serial dilutions of the cell lysates on 7H11 agar plates.

  • Incubate the agar plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).

  • Compare the CFU counts from treated and untreated cells to determine the intracellular killing activity.

Intracellular_Activity_Workflow seed Seed Macrophages infect Infect with M.tb seed->infect wash Wash to remove extracellular bacteria infect->wash treat Treat with Compound wash->treat lyse Lyse Macrophages treat->lyse plate Plate lysate on 7H11 agar lyse->plate count Count CFUs plate->count

Figure 2: Workflow for assessing intracellular antimycobacterial activity.

Part 2: In Vivo Efficacy Evaluation in a Murine Model of Tuberculosis

Animal models are indispensable for evaluating the in vivo efficacy of new drug candidates. The BALB/c mouse model is a well-established and commonly used model for preclinical testing of anti-TB agents[1][14].

Protocol 4: Murine Model of Chronic Tuberculosis Infection

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure system

  • This compound formulated for oral gavage

  • Isoniazid (positive control)

  • 7H11 agar plates

Procedure:

  • Infect mice with a low-dose aerosol of M.tb H37Rv to establish a lung infection of approximately 100-200 CFUs.

  • Allow the infection to establish for 4 weeks to develop a chronic infection state.

  • Randomly assign mice to treatment groups:

    • Vehicle control (e.g., water or appropriate solvent)

    • This compound (at various doses)

    • Isoniazid (e.g., 10 mg/kg)

  • Administer the treatments daily via oral gavage for 4-8 weeks.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in PBS with 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs.

  • Compare the bacterial loads in the organs of treated mice to those of the vehicle control group to determine the in vivo efficacy of the compound.

Data Presentation: In Vivo Efficacy
Treatment GroupMean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleen (± SD)
Vehicle ControlHypothetical ValueHypothetical Value
This compound (Dose 1)Hypothetical ValueHypothetical Value
This compound (Dose 2)Hypothetical ValueHypothetical Value
Isoniazid (10 mg/kg)Hypothetical ValueHypothetical Value

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive framework for the initial preclinical evaluation of novel isonicotinic acid derivatives, such as the hypothetical this compound, for the treatment of tuberculosis. Successful outcomes from these studies, including potent in vitro activity, a favorable selectivity index, and significant in vivo efficacy, would warrant further investigation, including mechanism of action studies, pharmacokinetic profiling, and testing in more advanced animal models. The ultimate goal is the development of new, effective, and safe drugs to combat the global threat of drug-resistant tuberculosis.

References

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers. Available at: [Link]

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. American Society for Microbiology. Available at: [Link]

  • Design and In Vitro Evaluation of Five Inhibitors of Mycobacterium Tuberculosis. Bentham Science. Available at: [Link]

  • Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. PMC. Available at: [Link]

  • In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. ACS Omega. Available at: [Link]

  • In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. Frontiers. Available at: [Link]

  • Mouse models for TB Drug Development. TB Drug Accelerator. Available at: [Link]

  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. Available at: [Link]

  • Of Mice and Men, Women, and Children: Using Animal Models to Inform Tuberculosis Clinical Trials of Novel Agents. ATS Journals. Available at: [Link]

  • Cytotoxicity detection and intracellular anti-Mycobacterium... ResearchGate. Available at: [Link]

  • Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro. NCBI. Available at: [Link]

  • Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. PMC. Available at: [Link]

  • Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. Frontiers. Available at: [Link]

  • Isoniazid. Wikipedia. Available at: [Link]

  • Evaluation of anti-Tubercular activity of nicotinic and isoniazid analogues. ResearchGate. Available at: [Link]

  • Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. PMC. Available at: [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Available at: [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. PMC. Available at: [Link]

  • Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium... PMC. Available at: [Link]

  • Isoniazid Derivatives and Their Anti-Tubercular Activity. PubMed. Available at: [Link]

  • Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery. Frontiers. Available at: [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda. Available at: [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers. Available at: [Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. Available at: [Link]

  • Process for preparation of isonicotinic acid derivatives. Google Patents.
  • In Silico Strategies in Tuberculosis Drug Discovery. Encyclopedia MDPI. Available at: [Link]

  • Isonicotinic acid hydrazide (PIM 288). INCHEM. Available at: [Link]

  • Synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. RSC Advances. Available at: [Link]

  • Isonicotinic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]

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Application Notes & Protocols: A Researcher's Guide to Preliminary In Vitro Screening of 2-(Ethylsulfonyl)isonicotinic acid Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Small molecule inhibitors, which are designed to interfere with specific molecular pathways essential for tumor growth and survival, represent a significant class of anticancer drugs.[1][2] This document provides a comprehensive guide for the initial in vitro screening of a novel compound, 2-(Ethylsulfonyl)isonicotinic acid , to assess its potential as an anticancer agent.

While the specific mechanism of action for this compound is not yet elucidated, its chemical structure warrants investigation. The isonicotinic acid scaffold is present in various biologically active compounds, and the ethylsulfonyl group can influence properties like solubility and target binding. The primary goal of this screening cascade is to determine the compound's cytotoxic or cytostatic effects across a panel of diverse cancer cell lines, calculate its potency (IC50), and lay the groundwork for future mechanism of action (MoA) studies.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying scientific principles, ensuring that the generated data is robust, reproducible, and meaningful. We will proceed from fundamental compound handling and cell line selection to detailed protocols for cytotoxicity assessment and data interpretation, establishing a self-validating experimental framework.

Initial Compound Characterization & Handling

Before initiating biological assays, a thorough understanding of the test article's chemical properties is critical for accurate and reproducible results.

  • Compound Identity: this compound

  • Molecular Formula: C₈H₉NO₄S

  • Molecular Weight: 215.23 g/mol

  • Purity: Must be >95% (verified by HPLC/LC-MS) to avoid confounding results from impurities.

Protocol 1: Preparation of Stock Solutions

Causality: High-concentration, validated stock solutions are essential for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules due to its high solubilizing capacity. However, DMSO can be toxic to cells at concentrations typically above 0.5-1%, so the final concentration in the assay medium must be carefully controlled and kept consistent across all wells, including vehicle controls.[5]

  • Solubility Testing: Empirically determine the solubility of this compound in sterile, anhydrous DMSO. Aim for a concentration of at least 10-50 mM to create a master stock solution.

  • Stock Preparation: Accurately weigh the compound and dissolve it in the required volume of DMSO to achieve the desired molar concentration (e.g., 21.52 mg in 10 mL DMSO for a 10 mM stock).

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected vial.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Cell Line Selection and Culture

The choice of cell lines is pivotal for a meaningful screen. A diverse panel representing different tumor types provides a broader understanding of the compound's spectrum of activity. The NCI-60 panel serves as a historical benchmark for this approach.[6][7]

Recommended Starter Panel:

Cell LineTissue of OriginRationale
MCF-7 Breast AdenocarcinomaRepresents hormone-dependent breast cancer.
NCI-H460 Lung CarcinomaA common non-small cell lung cancer model.[6]
SF-268 GliomaRepresents central nervous system tumors.[6]
PC-3 Prostate CarcinomaA model for hormone-independent prostate cancer.
HL-60 Promyelocytic LeukemiaA suspension cell line representing hematological malignancy.

Protocol 2: General Cell Culture and Maintenance

Causality: Maintaining healthy, exponentially growing cells is the most critical variable for assay consistency. Cells that are overgrown (confluent) or unhealthy will respond differently to treatment. Adherence to aseptic technique and standardized subculture protocols is mandatory.[8][9]

  • Media Preparation: Use the recommended complete growth medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified by the supplier (e.g., ATCC).[5][10]

  • Incubation: Maintain all cell cultures in a humidified incubator at 37°C with 5% CO₂.[5]

  • Subculture (Passaging):

    • For adherent cells (e.g., MCF-7, PC-3), passage them when they reach 80-90% confluency.[8]

    • Wash the cell monolayer with sterile PBS, then detach using a proteolytic enzyme like Trypsin-EDTA.[8][11]

    • Neutralize the trypsin, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for counting and re-plating at the appropriate split ratio.

    • For suspension cells (e.g., HL-60), simply dilute the cell suspension with fresh medium to the recommended seeding density (typically 2 x 10⁴ to 5 x 10⁵ viable cells/mL).[8]

Primary Screening: Assessing Cytotoxicity and Viability

The initial screen aims to determine the concentration-dependent effect of the compound on cell viability. Several robust methods are available. The Sulforhodamine B (SRB) assay is presented here as the primary method due to its reliability and basis in measuring total cellular protein, making it less susceptible to metabolic interference compared to tetrazolium-based assays.[12][13]

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_measure Phase 3: Measurement & Analysis Compound Prepare Compound Stock & Dilutions Treat Add Compound (7-point dilution series) Compound->Treat Cells Culture & Harvest Cancer Cells Seed Seed Cells in 96-Well Plates Cells->Seed Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Fix Fix Cells (TCA) Incubate->Fix Stain Stain with SRB Dye Fix->Stain Read Read Absorbance (510-540 nm) Stain->Read Analyze Calculate % Viability & Plot Dose-Response Read->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: High-level workflow for cytotoxicity screening.

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality: This assay quantifies cell density by staining total cellular protein with the SRB dye.[14] The amount of bound dye is directly proportional to the number of cells.[12] Fixation with trichloroacetic acid (TCA) not only immobilizes the cells but also precipitates proteins for staining.[13]

  • Cell Seeding: Harvest exponentially growing cells, count them, and determine viability (should be >95%). Seed 100 µL of cell suspension into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment and recovery.[15]

  • Compound Treatment:

    • Prepare a series of 2X working concentrations of this compound by serially diluting the stock solution in serum-free medium. A 7-point dilution series (e.g., 200 µM down to 0.1 µM) is standard.

    • Add 100 µL of the 2X compound dilutions to the corresponding wells. Also include:

      • Vehicle Control: Wells treated with the same final concentration of DMSO as the compound-treated wells (e.g., 0.1% DMSO).

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Wells with medium only for background subtraction.

  • Incubation: Return the plates to the incubator for 48 to 72 hours. The incubation time should be sufficient for at least 1-2 cell doublings in the vehicle control wells.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 60 minutes.[15]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove unbound dye and TCA.[12][15] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14][15]

  • Final Wash: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.[15] Air dry the plates again.

  • Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Shake the plate for 10 minutes.[12][13] Measure the optical density (OD) on a microplate reader at ~515-540 nm.[12]

Alternative Assays:

  • MTT Assay: Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[16][17][18] It is a widely used but can be influenced by compounds affecting cellular redox potential.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a robust indicator of metabolically active, viable cells.[19][20][21] This is a highly sensitive "add-mix-measure" assay ideal for high-throughput screening.[19]

Data Analysis and Interpretation

Causality: Raw absorbance data must be converted into a biologically meaningful metric. Normalizing the data to controls accounts for inter-plate variability and allows for the calculation of the IC50, a key measure of a compound's potency.[22][23]

Protocol 4: Calculating IC50 Values

  • Background Subtraction: Subtract the average OD of the "Blank" wells from all other OD readings.

  • Calculate Percent Growth/Viability: Normalize the data to your controls using the following formula: % Viability = (Mean OD_Treated / Mean OD_Vehicle Control) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log₁₀ of the compound concentration (X-axis).[24]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.[25]

  • Determine IC50: The software will calculate the IC50, which is the concentration of the compound required to inhibit cell growth by 50%.[22][23]

Example Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-712.8 ± 1.50.75 ± 0.09
NCI-H46025.2 ± 3.11.10 ± 0.14
SF-26818.5 ± 2.20.92 ± 0.11
PC-345.7 ± 5.42.30 ± 0.28
HL-608.9 ± 1.10.45 ± 0.06
Note: Data are illustrative examples (Mean ± SD, n=3) and do not represent actual experimental results.

Preliminary Mechanism of Action (MoA) Investigation

If the primary screen reveals potent and selective activity (e.g., IC50 < 10 µM in specific cell lines), the next logical step is to investigate how the compound is affecting the cells. A common mechanism for anticancer agents is the induction of apoptosis (programmed cell death).

Hypothetical Signaling Pathway for a Small Molecule Inhibitor

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Apoptosis Apoptosis ERK ERK MEK->ERK TF Transcription Factors ERK->TF Caspase Caspase-3/7 Activation ERK->Caspase Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Caspase->Apoptosis Executes Inhibitor 2-(Ethylsulfonyl) isonicotinic acid Inhibitor->RAF Inhibits

Caption: A hypothetical pathway where a small molecule could induce apoptosis.

Protocol 5: Caspase-Glo® 3/7 Assay for Apoptosis

Causality: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7, generating a light signal proportional to apoptotic activity.[26][27][28]

  • Cell Seeding and Treatment: Seed cells in white-walled, clear-bottom 96-well plates suitable for luminescence. Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration (e.g., 6, 12, or 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by combining the buffer and lyophilized substrate.[29] Allow it to equilibrate to room temperature.

  • Assay Execution:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for ~30 minutes.[29]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of media in each well (e.g., 100 µL reagent to 100 µL media).[26]

    • Mix the contents on a plate shaker for 2 minutes to induce lysis and initiate the reaction.[27]

  • Incubation and Readout: Incubate at room temperature for 1-3 hours, protected from light.[29] Measure luminescence using a plate luminometer. An increase in the luminescent signal relative to the vehicle control indicates induction of apoptosis.

Conclusion and Future Directions

This document outlines a validated, stepwise approach for the initial characterization of this compound as a potential anticancer agent. A successful outcome from this screening cascade—defined by potent (low micromolar IC50) and ideally selective activity against certain cancer cell lines—would provide a strong rationale for advancing the compound to more complex studies.

Future work would involve expanding the cell line panel, conducting more detailed MoA studies (e.g., cell cycle analysis, Western blotting for key pathway proteins), and ultimately progressing to in vivo animal models to assess efficacy and safety.[30]

References

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at [Link]

  • Nordic BioLabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • Altervista. (2024). Cell quantitation: SRB Assay. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. Available at [Link]

  • Frontiers in Immunology. (2024). Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at [Link]

  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Journal of Medicinal Chemistry. Available at [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of small molecule inhibitors for tumor treatment. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • MDPI. (2025). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • Preprints.org. (2025). Advances in Small Molecule Inhibitors for Cancer Inflammation and Autoimmune Diseases. Retrieved from [Link]

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  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 2-(Ethylsulfonyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-(Ethylsulfonyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. This document is structured to offer a logical workflow for troubleshooting and to provide in-depth answers to common questions, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

The poor solubility of this compound is a significant hurdle in its experimental and therapeutic application. The following flowchart presents a systematic approach to addressing this challenge, starting from fundamental characterization to more advanced formulation strategies.

Solubility_Troubleshooting cluster_0 Phase 1: Initial Characterization & Simple Approaches cluster_1 Phase 2: Intermediate Strategies cluster_2 Phase 3: Advanced Formulation Approaches A Start: Poorly Soluble This compound B Determine Physicochemical Properties (pKa, LogP, Melting Point) A->B C pH-Dependent Solubility Profiling B->C D Is pH adjustment sufficient for the desired concentration? C->D E Co-Solvent Screening D->E No Z Solution Achieved: Target concentration met D->Z Yes F Is co-solvent approach viable and sufficient? E->F G Salt Formation F->G No K Complexation with Cyclodextrins F->K No F->Z Yes H Screen various counter-ions (e.g., Na+, K+, tromethamine) G->H I Characterize salt properties (Solubility, Stability, Hygroscopicity) H->I J Is salt form suitable? I->J M Solid Dispersions J->M No O Lipid-Based Formulations J->O No P Particle Size Reduction (Micronization/Nanonization) J->P No J->Z Yes L Screen cyclodextrin types (e.g., HP-β-CD, SBE-β-CD) K->L Q Select optimal advanced strategy L->Q N Screen polymers (e.g., PVP, HPMC, Soluplus®) M->N N->Q O->Q P->Q Q->Z

"2-(Ethylsulfonyl)isonicotinic acid" assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-(Ethylsulfonyl)isonicotinic acid" assay interference and troubleshooting Content type: Create a technical support center with troubleshooting guides and FAQs. Audience: Researchers, scientists, and drug development professionals.

Status: Operational | Updated: October 26, 2023 Subject: Assay Interference, Method Development, and Troubleshooting for this compound (CAS: 909662-53-9)

Executive Summary & Chemical Context

This compound is a highly polar, ionizable pyridine derivative often encountered as a synthetic intermediate in medicinal chemistry or as a degradation product in sulfone-containing pharmaceutical scaffolds. Its analysis presents distinct challenges due to its amphoteric nature (pyridine nitrogen and carboxylic acid) and the strong electron-withdrawing effect of the sulfonyl group.

Key Physicochemical Properties:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 215.23 g/mol

  • Acidity (pKa):

    • 
       (Pyridine N): < 2.0 (Suppressed by 2-sulfonyl and 4-carboxyl groups).
      
    • 
       (Carboxylic Acid): ~3.5 – 4.0.
      
  • Solubility: Soluble in DMSO, Methanol, and high pH aqueous buffers; sparingly soluble in non-polar solvents.

Core Analytical Challenge: The compound exists primarily as an anion at neutral pH, leading to poor retention on standard C18 columns and susceptibility to ion suppression in LC-MS. The electron-deficient ring also makes it prone to specific matrix interferences.

Critical Assay Interferences

Interference Type A: Chromatographic Co-elution (The "Void Volume" Problem)

Symptom: The analyte elutes near the solvent front (


), co-eluting with salts and unretained matrix components.
Mechanism:  The sulfonyl and carboxyl groups render the molecule highly polar. On standard C18 silica at neutral pH, the molecule is anionic (

) and repelled by the stationary phase. Impact: Severe ion suppression (signal loss) in MS; non-linear UV response due to background absorption.
Interference Type B: Metal Chelation

Symptom: Peak tailing, broadening, or non-reproducible recovery. Mechanism: The pyridine nitrogen and the adjacent carboxylic acid (at position 4) or sulfonyl oxygen can chelate trace metal ions (


, 

) present in the HPLC system or silica matrix. Impact: "Ghost" losses where the analyte binds irreversibly to the column frit or tubing.
Interference Type C: pH-Dependent Peak Splitting

Symptom: Double peaks or distorted peak shapes. Mechanism: Operating near the


 of the carboxylic acid (~3.8) causes the analyte to equilibrate between ionized and neutral forms during the run.

Troubleshooting Guide (FAQ Format)

Category: LC-MS/MS & HPLC Separation

Q1: My analyte elutes in the dead volume on a C18 column. How do I increase retention? A: Standard C18 is insufficient for this polar acid. You have three viable options, ranked by robustness:

  • Switch to HILIC (Recommended): Use a Zwitterionic (ZIC-HILIC) or Amide column. The polar mechanism retains the acid well.

    • Mobile Phase: Acetonitrile/Ammonium Acetate (10 mM, pH 5.8). High organic start (90% ACN).

  • Acidic C18 (Ion Suppression): Lower the pH to < 2.5 using 0.1% Formic Acid or TFA. This protonates the carboxylic acid (

    
    ), making it neutral and more hydrophobic.
    
    • Warning: The pyridine ring may protonate (

      
      ), but the sulfonyl group reduces basicity significantly, so the net effect is usually increased retention.
      
  • PFP (Pentafluorophenyl) Column: Provides alternative selectivity via

    
    -
    
    
    
    interactions with the electron-deficient pyridine ring.

Q2: I see severe peak tailing. Is my column dead? A: Likely not. Tailing is often due to Lewis acid-base interactions between the pyridine nitrogen and free silanols on the silica surface.

  • Fix 1: Add an ion-pairing modifier if using UV (e.g., Triethylamine). Note: Not MS compatible.

  • Fix 2 (MS Compatible): Increase buffer strength to 20-50 mM Ammonium Formate to mask silanols.

  • Fix 3: Use a "Hybrid" particle column (e.g., Waters BEH or Agilent Poroshell HPH) which has fewer free silanols.

Q3: The signal intensity varies wildly between samples (LC-MS). A: This indicates Matrix Effect/Ion Suppression . The sulfonyl group is "sticky" and the early elution means it overlaps with phospholipids.

  • Diagnosis: Perform a post-column infusion experiment. Inject a blank matrix while infusing the analyte; look for dips in the baseline.

  • Solution:

    • Improve sample cleanup: Use Solid Phase Extraction (SPE) with a Mixed-Mode Anion Exchange (MAX) cartridge to selectively bind the carboxylic acid.

    • Use a stable isotope-labeled internal standard (SIL-IS) if available, or a structural analog like Isonicotinic acid.

Category: Stability & Sample Prep

Q4: Can I use Methanol as a diluent? A: Yes, but be cautious of esterification . In the presence of acidic modifiers (Formic acid) and methanol, the carboxylic acid can convert to the methyl ester over time (artifact peak at M+14).

  • Best Practice: Use Acetonitrile/Water mixtures for sample reconstitution. If Methanol is required, keep samples at 4°C and analyze within 12 hours.

Validated Experimental Protocol

Objective: Robust quantification of this compound in plasma or reaction mixture.

Method A: HILIC-MS/MS (High Sensitivity)
ParameterSpecification
Column SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm) or equivalent Amide phase
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.8)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 95% B (Isocratic hold)1-6 min: 95% -> 60% B6-8 min: 60% B8.1 min: 95% B (Re-equilibration)
Detection ESI Negative Mode (preferred for Carboxylic acids)
MRM Transitions Quant: 228.0 -> 164.0 (Loss of SO2)Qual: 228.0 -> 120.0
Method B: Reversed-Phase (High Throughput)
ParameterSpecification
Column Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) - Designed for polar retention
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient 5% B to 95% B over 5 minutes.
Note Ensure pH is < 2.5 to keep the acid protonated.

Mechanistic Visualization

The following diagrams illustrate the pH-dependent speciation and the troubleshooting logic.

Figure 1: pH-Dependent Speciation & Retention Logic

Speciation cluster_0 Chromatographic Behavior Acid Acidic pH (< 2.0) Species: Neutral (COOH) Retention: Moderate (RP) Neutral Neutral pH (4.0 - 7.0) Species: Anionic (COO-) Retention: Poor (RP) / Good (HILIC) Acid->Neutral Deprotonation (pKa ~3.8) Basic Basic pH (> 8.0) Species: Anionic (COO-) Retention: Zero (RP) Neutral->Basic Stable Anion

Caption: Figure 1. The ionization state of this compound shifts from neutral to anionic as pH increases, dictating the choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Early Elution / No Retention Start->Issue1 Issue2 Peak Tailing Start->Issue2 Issue3 Low Sensitivity (MS) Start->Issue3 Sol1 Switch to HILIC Column OR Use Ion-Pairing (RP) Issue1->Sol1 Sol2 Check pH (Ensure < 2.5) Add 20mM Ammonium Buffer Issue2->Sol2 Sol3 Switch to ESI Negative Mode Check for Matrix Suppression Issue3->Sol3

Caption: Figure 2. Rapid diagnostic flow for common assay failures associated with sulfonyl-isonicotinic acid derivatives.

References

  • Dolan, J. W. (2010). A Guide to HPLC Troubleshooting. LCGC North America. [Link]

  • McCalley, D. V. (2017). Understanding and Managing the Analysis of Basic and Acidic Compounds in RPLC. LCGC Europe. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135432029 (Related Sulfonyl-Pyridine). PubChem. [Link]

  • Silvester, S. (2012). HILIC Method Development for Polar Acidic Compounds. Chromatography Today. [Link]

Disclaimer: This guide is for research use only. All protocols should be validated in the user's specific laboratory environment.

Technical Support Center: Optimizing 2-(Ethylsulfonyl)isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Ethylsulfonyl)isonicotinic acid is a critical zwitterionic building block, often employed as a precursor for amide coupling in drug discovery. Its synthesis presents two distinct challenges: chemoselectivity (preventing pyridine N-oxide formation during sulfur oxidation) and isolation (recovering the water-soluble zwitterion). This guide provides two validated protocols and a troubleshooting framework to address these specific bottlenecks.

Module 1: Synthesis Strategy & Route Selection

Q: What is the most reliable route for gram-scale synthesis?

A: The Oxidative Route (Route A) is generally preferred for cost and scalability, provided that pH is strictly controlled to prevent N-oxidation. The Displacement Route (Route B) is an excellent alternative if N-oxidation proves persistent or if the starting material (2-chloroisonicotinic acid) is abundant.

Comparative Analysis of Routes
FeatureRoute A: Sulfide Oxidation Route B: Sulfinate Displacement
Starting Material 2-(Ethylthio)isonicotinic acid2-Chloroisonicotinic acid
Reagents

/

(cat.) or Oxone
Sodium ethanesulfinate (

)
Key Risk Pyridine N-oxide formationIncomplete conversion (sterics)
Atom Economy HighModerate
Byproducts Water (benign)NaCl (benign)
Recommendation Primary Choice (Lower cost)Secondary Choice (High purity req.)
Visual Workflow: Synthesis Pathways

SynthesisPathways Start_Cl 2-Chloroisonicotinic Acid Inter_S 2-(Ethylthio) isonicotinic Acid Start_Cl->Inter_S NaSEt, DMF Reagent_Disp Displacement: EtSO2Na / DMSO 100°C Start_Cl->Reagent_Disp Route B Reagent_Ox Oxidation: H2O2 / Na2WO4 (pH < 3) Inter_S->Reagent_Ox Route A Product 2-(Ethylsulfonyl) isonicotinic Acid Reagent_Ox->Product Major Side_NOx Side Product: N-Oxide Impurity Reagent_Ox->Side_NOx If pH > 4 Reagent_Disp->Product Direct

Figure 1: Dual pathways for synthesis. Route A requires pH control to avoid N-oxide; Route B avoids oxidation entirely.

Module 2: The Oxidation Step (Critical Control Points)

Q: How do I prevent N-oxide formation during sulfide oxidation?

A: You must exploit the basicity of the pyridine nitrogen (


). By conducting the oxidation in acidic media (pH 1–3), the pyridine nitrogen is protonated (

), rendering it non-nucleophilic and resistant to electrophilic attack by the oxidant.

Protocol 1: Tungstate-Catalyzed Oxidation (Green Chemistry)

  • Substrate: 2-(Ethylthio)isonicotinic acid (1.0 equiv)

  • Solvent: Water / Acetic Acid (4:1 ratio).

  • Catalyst: Sodium Tungstate Dihydrate (

    
    , 2-5 mol%).
    
  • Oxidant: 30% Hydrogen Peroxide (

    
    , 2.5 equiv).
    
  • Procedure:

    • Dissolve substrate and catalyst in the solvent mixture.

    • Heat to 50–60°C.

    • Add

      
       dropwise (Exothermic! Monitor temp).
      
    • Stir for 2–4 hours.

    • Critical Step: Cool to 0°C. The product often crystallizes directly from the acidic solution. If not, adjust pH to ~2.5 with conc. HCl.

Technical Insight: The tungstate catalyst forms a peroxytungstate species in situ, which is a highly efficient oxygen transfer agent for sulfur but reacts sluggishly with electron-deficient (protonated) pyridines [1].

Q: Can I use mCPBA?

A: Avoid if possible. While effective for simple sulfides, mCPBA is a peracid that frequently oxidizes pyridine nitrogens to N-oxides, even at low temperatures. If you must use mCPBA, pre-mix the substrate with 1.1 equivalents of strong acid (e.g.,


) to protect the nitrogen before adding the oxidant.

Module 3: Workup & Purification

Q: My reaction conversion is high, but I cannot isolate the product. Where is it?

A: The product is a zwitterion (pyridine nitrogen + carboxylic acid). It is highly water-soluble at neutral and very acidic pH. You likely lost it in the aqueous waste during extraction.

Optimized Isolation Protocol (Isoelectric Precipitation):

  • Concentration: Remove volatile organic solvents (Acetic Acid/Methanol) under reduced pressure.

  • pH Adjustment: The isoelectric point (pI) of isonicotinic acid derivatives is typically between pH 3.0 and 4.0.

    • If the mixture is strongly acidic (pH < 1), slowly add 10% NaOH or Sat.

      
       until pH reaches 3.5 .
      
    • Precipitation usually begins at pH 2.0 and maximizes at pH 3.5.

  • Filtration: Cool the slurry to 4°C for 2 hours before filtering. Wash the cake with minimal ice-cold water, followed by cold acetone to remove water.

Q: How do I remove the Tungstate catalyst?

A: The tungstate salts are water-soluble. By precipitating the product at pH 3.5 and washing with cold water, the catalyst remains in the filtrate. If trace metal contamination is a concern (e.g., for GMP steps), a recrystallization from water/ethanol (1:1) is effective.

Module 4: Troubleshooting Guide

Q: The reaction stalled at the sulfoxide stage. What now?

A: Sulfone formation requires two oxidation events. The second step (sulfoxide


 sulfone) is kinetically slower.
  • Fix: Add an additional 0.5 equiv of oxidant and increase temperature by 10°C.

  • Fix: If using Oxone, ensure the solvent is not purely organic; water is required to solubilize the oxidant.

Q: I see a peak at M+16 in LCMS. Is this the N-oxide?

A: Yes, M+16 usually indicates N-oxidation (or hydroxylation, though less likely here).

  • Confirmation: N-oxides often have a different retention time (usually more polar) and may show a characteristic loss of oxygen (-16 amu) in MS/MS fragmentation.

  • Remediation: If the N-oxide is present, treat the crude mixture with

    
     (in 
    
    
    
    , reflux) or Iron powder in Acetic Acid. These conditions selectively reduce the N-oxide back to the pyridine without reducing the sulfone [2].
Visual Troubleshooting Logic

Troubleshooting Problem Issue Detected CheckLCMS Check LCMS / NMR Problem->CheckLCMS Stalled Stalled at Sulfoxide (M-16 relative to product) CheckLCMS->Stalled Intermediate Mass N_Oxide N-Oxide Formed (M+16 relative to product) CheckLCMS->N_Oxide Over-oxidation LowYield Low Isolation Yield (Conversion is good) CheckLCMS->LowYield Product in Filtrate Sol_Heat Increase Temp (+10°C) Add 0.5 eq Oxidant Stalled->Sol_Heat Sol_Red Treat with PCl3 or Fe/AcOH to reduce N-O N_Oxide->Sol_Red Sol_pH Adjust pH to 3.5 (pI) Cool to 4°C LowYield->Sol_pH

Figure 2: Decision tree for common synthetic failures.

References

  • Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recoverable Silica-Based Tungstate Interphase Catalyst."[1] Organic Letters, vol. 7, no. 4, 2005, pp. 625–628. Link

  • Oae, S., et al. "Reduction of Heterocyclic N-Oxides with Trivalent Phosphorus Compounds." Tetrahedron, vol. 37, no. 15, 1981, pp. 2587-2593. Link

  • Bahrami, K., et al. "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." The Journal of Organic Chemistry, vol. 75, no.[1] 18, 2010, pp. 6208–6213. Link

  • Sato, K., et al. "A Halide-Free Method for the Synthesis of Sulfones from Sulfinic Acid Salts." Chemistry Letters, vol. 26, no. 1, 1997. (Supporting the displacement route).

Sources

Technical Support Center: Achieving High Purity 2-(Ethylsulfonyl)isonicotinic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(Ethylsulfonyl)isonicotinic acid." This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving the high purity of this compound required for reliable and reproducible biological assays. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows.

The Critical Role of Purity in Biological Assays

The presence of even minute impurities in a compound can significantly impact the results of biological assays. [1]Impurities can arise from starting materials, byproducts of the synthesis, or degradation products. These unwanted substances can lead to erroneous data by exhibiting their own biological activity, inhibiting or potentiating the activity of the target compound, or interfering with the assay detection system. Therefore, ensuring the high purity of "this compound" is paramount for obtaining accurate and meaningful results in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

While a definitive list of impurities is dependent on the specific synthetic route, common impurities in the synthesis of related sulfonylpyridine carboxylic acids may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Byproducts of oxidation: If the ethylsulfonyl group is introduced via oxidation of a corresponding thioether, partially oxidized intermediates such as the sulfoxide may be present.

  • Byproducts of hydrolysis: Incomplete hydrolysis of an ester precursor to the final carboxylic acid can be a source of impurity.

  • Residual solvents: Solvents used in the reaction or purification steps may be retained in the final product.

  • Salts: Inorganic salts from reagents or workup procedures can contaminate the final product.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic modifier (e.g., acetonitrile) is a good starting point. [2]* Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help identify the molecular weights of impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities with distinct spectral signatures.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the overall purity of a crystalline solid.

Q3: What are the general storage recommendations for this compound to maintain its purity?

To minimize degradation, "this compound" should be stored in a tightly sealed container in a cool, dry, and dark place. [3][4][5]Inert atmosphere storage (e.g., under argon or nitrogen) can also be considered to prevent oxidation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of "this compound."

Problem 1: Low Purity After Initial Synthesis and Work-up

Symptoms:

  • Broad melting point range.

  • Multiple spots on Thin Layer Chromatography (TLC).

  • Several peaks in the HPLC chromatogram.

Workflow for Purity Improvement:

Caption: Decision workflow for improving the purity of crude this compound.

Detailed Protocols:

1. Recrystallization:

Recrystallization is often the first and most effective method for purifying crystalline solids. [6]The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solvent Screening:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Good candidate solvents for a compound like "this compound" could include ethanol, methanol, isopropanol, water, or mixtures of these.

    • A two-solvent system (e.g., ethanol/water, methanol/diethyl ether) can also be effective. Dissolve the compound in a minimal amount of the "good" solvent at its boiling point, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Step-by-Step Recrystallization Protocol:

    • Dissolve the crude "this compound" in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Solvent SystemRationale
Ethanol/Water"this compound" is likely soluble in hot ethanol and less soluble in water.
IsopropanolA common solvent for recrystallizing organic acids.
AcetonitrileCan be a good solvent for polar compounds.

2. Column Chromatography:

If recrystallization fails to provide the desired purity, column chromatography is the next logical step. For an acidic compound like "this compound," silica gel chromatography is a common choice.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid, which results in sharper peaks and better separation.

  • Step-by-Step Column Chromatography Protocol:

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.

    • Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the chosen mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

3. Acid-Base Extraction:

This technique can be very effective for separating acidic compounds from neutral or basic impurities.

  • Step-by-Step Acid-Base Extraction Protocol:

    • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

    • Extract the organic solution with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution). The acidic "this compound" will be deprotonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of around 2-3. The protonated "this compound" will precipitate out of the solution.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Problem 2: Persistent Impurity with Similar Polarity

Symptom:

  • A persistent impurity peak in the HPLC chromatogram that co-elutes or is very close to the main product peak, even after recrystallization.

Troubleshooting Strategy:

Caption: Strategies for separating a persistent impurity with similar polarity.

Detailed Protocols:

1. Preparative HPLC:

For challenging separations, preparative HPLC can provide high-purity material, albeit with lower yields and higher costs.

  • Method Development:

    • Optimize the analytical HPLC method to achieve the best possible separation between the product and the impurity. This may involve screening different columns (e.g., C18, phenyl-hexyl), mobile phases (e.g., different organic modifiers, buffer pH), and temperatures.

    • Once an optimal analytical method is found, it can be scaled up to a preparative scale.

2. Chemical Derivatization:

In some cases, temporarily converting the carboxylic acid to another functional group can alter its polarity enough to allow for separation from the impurity.

  • Esterification:

    • Convert the crude "this compound" to its methyl or ethyl ester using standard esterification methods (e.g., refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid). [7] 2. Purify the resulting ester by column chromatography. The ester will have a different polarity than the acid, which may allow for better separation from the impurity.

    • Hydrolyze the purified ester back to the carboxylic acid using aqueous base followed by acidification.

References

  • Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). Chemwatch GHS SDS in English (European) 45912 - ISONICOTINIC ACID. Retrieved from [Link]

  • F. Hoffmann-La Roche AG. (2006). Process for preparation of isonicotinic acid derivatives. (WO2006048172A1). Google Patents.
  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences, 113(2), 433-443. Retrieved from [Link]

  • Krchnak, V., & Flegelova, Z. (2018). Synthesis of 2-Alkylsulfonyl-imidazoles with Three Diversity Positions from Immobilized α-Acylamino Ketones. ACS Combinatorial Science, 20(8), 467–471. Retrieved from [Link]

  • Sytnik, K. M., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Eurasian Journal of Chemistry, 2(2), 45-50. Retrieved from [Link]

  • Khan, F. A., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1348. Retrieved from [Link]

  • F. M. Braz, et al. (2022). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. Molecules, 27(5), 1555. Retrieved from [Link]

  • Hultquist, M. E., & Coles, R. F. (1956). Process for preparing isonicotinic acid. (US2748137A). Google Patents.
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  • Various Authors. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. Retrieved from [Link]

  • S. G. Kaskhedikar, et al. (2005). Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 15(6), 1573-1576. Retrieved from [Link]

  • M. W. Z. J. Rzaczynska, et al. (2025). Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • SIELC Technologies. (2025). Isonicotinic Acid. Retrieved from [Link]

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  • Snodin, D. J. (2025). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. ResearchGate. Retrieved from [Link]

  • M. G. M. G. Don, et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 885-893. Retrieved from [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Purification. Retrieved from [Link]

  • Snodin, D. J. (2019). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. Semantic Scholar. Retrieved from [Link]

  • Snodin, D. J. (2025). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. OUCI. Retrieved from [Link]

  • NIST. (n.d.). Isonicotinic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Various Authors. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Retrieved from [Link]

  • M. W. W. W. Waksmundzka-Hajnos, et al. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Journal of Planar Chromatography-Modern TLC, 16(5), 339-344. Retrieved from [Link]

  • Ciba Pharmaceutical Products Inc. (1956). Preparation of isonicotinic acid and esters thereof. (US2742480A). Google Patents.
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Technical Support Center: Optimizing Dose-Response Curves for 2-(Ethylsulfonyl)isonicotinic acid (ESI-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: "2-(Ethylsulfonyl)isonicotinic acid" (referred to herein as ESI-2) is a compound with limited publicly available data. This guide is therefore structured to provide a comprehensive framework for establishing a robust dose-response curve for any novel small-molecule inhibitor, using ESI-2 as a working example. The principles and troubleshooting steps outlined are based on established best practices in pharmacology and cell-based assay development.

Part 1: Frequently Asked Questions - Pre-Experimental Planning

Before initiating any dose-response experiment, meticulous planning and characterization of your compound and system are paramount. Addressing these initial questions will prevent common downstream issues and ensure the reliability of your data.

Q1: What are the critical first steps before I start my dose-response experiment with ESI-2?

A1: Success begins with a thorough understanding of your tools. Before exposing cells to your compound, focus on two key areas:

  • Compound Integrity and Solubility:

    • Purity Verification: Confirm the purity of your ESI-2 lot using methods like HPLC-MS. Impurities can lead to off-target effects or inaccurate potency measurements.

    • Solubility Testing: Determine the maximum soluble concentration of ESI-2 in your chosen solvent, typically DMSO. Exceeding this limit can cause the compound to precipitate in your media, leading to inaccurate concentrations and confounding results.[1]

  • Stock Solution Preparation and Storage:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (e.g., 100% DMSO).

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C as recommended.

Q2: How do I select the right solvent, and what is a vehicle control?

A2: The solvent used to dissolve your compound is not inert and its effects must be controlled for.

  • Solvent Selection: DMSO is the most common solvent for small molecules due to its high solubilizing capacity. However, ensure that the final concentration of DMSO in your assay does not exceed 0.1-0.5%, as higher concentrations can induce cytotoxicity or other cellular effects.

  • The Importance of the Vehicle Control: A vehicle control is a critical component of any dose-response experiment.[2][3][4] It consists of cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of your test compound.[3] This allows you to distinguish the effects of ESI-2 from any effects caused by the solvent itself.[2][5][6]

Part 2: Troubleshooting Guide - Assay Development & Optimization

Cell-based assays are dynamic systems with inherent variability.[7][8] This section addresses common problems encountered during the optimization phase.

Issue: My dose-response curve is flat or has a very low signal.

A flat or low-signal curve suggests that the assay is not detecting a response to the compound.

Possible CauseTroubleshooting Step
Inactive Compound Verify the identity and purity of your ESI-2 stock. Test a known positive control compound for your assay to ensure the system is responsive.
Incorrect Assay Endpoint Ensure the chosen assay (e.g., cell viability, reporter gene) is appropriate for the expected mechanism of action of ESI-2. The compound may be active, but you are not measuring the correct biological output.
Insufficient Incubation Time The effect of ESI-2 may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
Inappropriate Cell Line The chosen cell line may not express the target of ESI-2 or have the necessary signaling pathways.[9] Confirm target expression and consider testing in multiple cell lines.

Issue: There is high variability between my replicate wells.

High variability can obscure real biological effects and make it difficult to obtain a reliable IC50 value.

Possible CauseTroubleshooting Step
Inconsistent Cell Seeding Uneven cell distribution is a major source of variability.[10] Ensure cells are in a single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before moving to the incubator to allow for even settling.
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and affect results.[11] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
Pipetting Errors Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.[11] Use calibrated pipettes and practice proper technique. Consider using automated liquid handlers for high-throughput applications.[7]
Compound Precipitation If ESI-2 precipitates out of solution when diluted in aqueous media, this will lead to inconsistent concentrations. Visually inspect your dilution series for any signs of precipitation. If necessary, lower the starting concentration.

Part 3: Experimental Protocol - Generating a Dose-Response Curve for ESI-2

This protocol provides a step-by-step method for a typical cell-based viability assay (e.g., using a resazurin-based reagent like alamarBlue) in a 96-well format.

Materials:

  • ESI-2 high-concentration stock solution (e.g., 20 mM in DMSO)

  • Cell line of interest in logarithmic growth phase

  • Complete cell culture medium

  • 96-well clear-bottom, black-sided tissue culture plates (reduces crosstalk)[8]

  • Resazurin-based viability reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analysis Analysis A 1. Prepare Cell Suspension B 2. Seed Cells in 96-well Plate A->B C 3. Incubate 24h for Adherence B->C D 4. Prepare Serial Dilution of ESI-2 C->D E 5. Add Compound/Vehicle to Cells D->E F 6. Incubate for Optimal Duration (e.g., 48h) E->F G 7. Add Viability Reagent F->G H 8. Incubate (e.g., 1-4h) G->H I 9. Read Fluorescence on Plate Reader H->I J 10. Normalize Data I->J K 11. Fit Dose-Response Curve (4PL) J->K L 12. Determine IC50, Hill Slope, R² K->L

Caption: Workflow for a cell-based dose-response assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density (determined during assay optimization).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 18-24 hours to allow cells to adhere and resume normal growth.

  • Compound Preparation (Serial Dilution):

    • Prepare a dilution series of ESI-2. For example, to test a range from 100 µM down to 0.01 µM, you can perform a 1:3 serial dilution across 10 points.

    • Always include a "vehicle only" control (e.g., DMSO) and a "cells only" (no treatment) control.

  • Cell Treatment:

    • Add the diluted ESI-2 and vehicle controls to the appropriate wells.

    • Incubate the plate for the predetermined optimal duration (e.g., 48 hours).

  • Viability Measurement:

    • Add 20 µL of the resazurin-based viability reagent to each well.[12]

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths.[12][13]

Part 4: FAQs - Data Analysis and Interpretation

Once you have your raw data, the next step is to analyze it correctly to extract meaningful parameters.

Q3: How do I choose the right concentration range for my dose-response curve?

A3: The goal is to define both the top and bottom plateaus of the sigmoidal curve.[1][14]

  • Initial Broad Range: For a novel compound like ESI-2, start with a wide range of concentrations, for example, from 100 µM down to 1 nM, using a log or half-log dilution series.

  • Refined Range: Once you have an approximate IC50, you can perform a second experiment with a narrower range of concentrations centered around the estimated IC50 to better define the curve.

Q4: My data doesn't fit a standard sigmoidal curve. What does this mean?

A4: A non-standard curve shape can provide important mechanistic insights.

  • Incomplete Curve: If your curve does not reach a bottom plateau (i.e., 0% activity), it could indicate that ESI-2 is only a partial inhibitor or that it has reached its solubility limit.[1][14]

  • Shallow or Steep Curve: The steepness of the curve is described by the Hill slope. A slope other than -1.0 can suggest cooperativity in binding or other complex biological mechanisms.[1][15]

  • Biphasic (Bell-Shaped) Curve: This can occur with compounds that have multiple targets or off-target toxicity at high concentrations.

Q5: What are the key parameters of a dose-response curve?

A5: The dose-response curve is typically fitted using a four-parameter logistic (4PL) model, which yields several key parameters.[16]

ParameterDescriptionInterpretation
IC50 / EC50 The concentration of an inhibitor (IC50) or agonist (EC50) that elicits a 50% response between the top and bottom plateaus of the curve.[17]A measure of the compound's potency . A lower IC50 indicates a more potent compound.
Hill Slope Describes the steepness of the curve at the IC50 point.[14][17] A standard value is 1.0 for inhibitors.A value >1 may suggest positive cooperativity; a value <1 may suggest negative cooperativity or other complex interactions.[1]
Top/Bottom Plateaus The maximum and minimum response levels on the y-axis.These define the dynamic range of the assay. The bottom plateau should ideally be close to zero for a full inhibitor.
R² (R-squared) A statistical measure of how well the regression model fits the data.A value closer to 1.0 indicates a better fit. Generally, an R² > 0.95 is considered a good fit.

Data Analysis Troubleshooting Diagram:

G node_action node_action start Poor Curve Fit (R² < 0.9) q1 Is there high variability in replicates? start->q1 q2 Does the curve reach a clear bottom plateau? q1->q2 No a1_yes Address sources of error: - Pipetting - Cell Seeding - Edge Effects q1->a1_yes Yes q3 Is the Hill Slope far from -1.0? q2->q3 Yes a2_no Extend concentration range to lower/higher values. Check for compound solubility. q2->a2_no No a3_yes Indicates complex biology. - Cooperativity? - Off-target effects? Consider this a valid result. q3->a3_yes Yes end_node Re-run Assay & Re-fit Curve q3->end_node No a1_yes->end_node a2_no->end_node a3_yes->end_node Further Investigation

Caption: Decision tree for troubleshooting poor dose-response curve fits.

References

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved from [Link]

  • Lodge, N. J. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. FAQ 2188. Retrieved from [Link]

  • CogniFit. (2026, February 9). Vehicle control group: Significance and symbolism. Retrieved from [Link]

  • Bassi, A. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Retrieved from [Link]

  • Mecklenburg, L., et al. (2023, August 3). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (2015, May 15). How do I determine the right slope in IC50 calculation?. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: [Inhibitor] vs. response -- Variable slope. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Assay Guidance Manual. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • CogniFit. (2026, February 2). Vehicle control: Significance and symbolism. Retrieved from [Link]

  • Mecklenburg, L., et al. (2023, August 3). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. PubMed. Retrieved from [Link]

  • Mecklenburg, L., et al. (2023, February 16). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. bioRxiv. Retrieved from [Link]

  • CDD Vault. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]

  • McKee, A. E., et al. (2016, June 1). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. Retrieved from [Link]

  • Ritz, C., et al. (2025, October 24). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science. Retrieved from [Link]

  • Ritz, C., et al. (2021, June 15). Perspective: common errors in dose-response analysis and how to avoid them. PubMed. Retrieved from [Link]

  • Ganesan, S., et al. (2025, March 21). Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

  • Frontiers. (2024, September 19). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Retrieved from [Link]

  • Schellens, J. H. M., et al. (2016, June 15). A phase I, dose escalation, pharmacodynamic, pharmacokinetic, and food-effect study of α2 integrin inhibitor E7820 in patients with advanced solid tumors. Investigational New Drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Retrieved from [Link]

  • SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02). Retrieved from [Link]

  • CDD Support. (2024, April 24). Setting up a Dose Response Protocol. Retrieved from [Link]

  • ResearchGate. (2021, January). Dose response curves for various IC (A) or shape parameters, (B). Retrieved from [Link]

  • Seydel, J. K., et al. (n.d.). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Price, M. E., et al. (2025, February 25). Structure-activity studies of bispyridinium antinicotinics to select candidates to treat soman intoxication as part of a combined therapy. PLOS ONE. Retrieved from [Link]

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Validation & Comparative

"2-(Ethylsulfonyl)isonicotinic acid" vs. isoniazid activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Isoniazid (INH) , the frontline anti-tubercular prodrug, and 2-(Ethylsulfonyl)isonicotinic acid , a specific structural analog and oxidative metabolite associated with the thioamide class of drugs (e.g., Ethionamide).[1][2]

Executive Summary: The Prodrug vs. The Metabolite

  • Isoniazid (INH) is a highly potent prodrug .[1][2] It has no intrinsic activity against the target enzyme (InhA) until it is activated inside the Mycobacterium tuberculosis (Mtb) cell by the catalase-peroxidase enzyme KatG .[1][2] This activation generates an isonicotinoyl radical that forms a covalent adduct with NAD+, which is the actual inhibitor of InhA.[1][2]

  • This compound represents a terminal oxidation product or a structural analog of the Ethionamide pathway.[1][2] Unlike INH, it lacks the essential "warhead" (hydrazide or thioamide) required for radical generation and NAD+ adduct formation.[1][2] Furthermore, as a carboxylic acid, it is ionized at physiological pH, severely limiting its ability to penetrate the mycobacterial cell wall.[1][2] Consequently, it is effectively inactive as an anti-tubercular agent and serves primarily as a negative control or a reference standard for metabolic degradation studies.[1][2]

Part 1: Chemical & Mechanistic Comparison

The fundamental difference in activity stems from the capacity to undergo bio-activation and form the inhibition complex.[1][2]

Isoniazid (INH)[1][2][3][4][5]
  • Structure: Pyridine-4-carboxylic acid hydrazide.[1]

  • Mechanism:

    • Passive Diffusion: Enters the cell.

    • Activation: KatG oxidizes the hydrazide group, releasing N₂ and generating an isonicotinoyl radical .[1][2]

    • Adduct Formation: The radical attacks the nicotinamide ring of NAD+, forming the INH-NAD adduct .[1][2]

    • Inhibition: The INH-NAD adduct binds tightly to the active site of InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and causing cell death.[1][2]

This compound[1]
  • Structure: 2-(Ethylsulfonyl)pyridine-4-carboxylic acid.[1][3][4]

  • Mechanism (Lack thereof):

    • No Activation: The sulfonyl group (-SO₂Et) and the carboxylic acid (-COOH) are chemically stable under the conditions that activate INH.[1][2] It cannot generate the reactive radical required for NAD+ coupling.[1][2]

    • Poor Permeability: The carboxylic acid moiety (pKa ~3-4) is deprotonated (anionic) at physiological pH (7.4), preventing passive diffusion across the lipid-rich mycobacterial cell wall.[1][2]

    • Metabolic Context: It corresponds to the fully oxidized, hydrolyzed form of Ethionamide (a related drug).[1][2] Ethionamide (thioamide) is activated to a sulfoxide (active), but further oxidation and hydrolysis lead to the acid (inactive).[1][2]

Table 1: Comparative Physicochemical & Biological Profile
FeatureIsoniazid (INH)This compound
Role First-line ProdrugInactive Metabolite / Impurity
Molecular Weight 137.14 g/mol 215.23 g/mol
Key Functional Group Hydrazide (-CONHNH₂)Sulfonyl (-SO₂Et) & Carboxyl (-COOH)
Cell Wall Permeability High (Passive Diffusion)Very Low (Anionic at pH 7.[1]4)
Activation Enzyme KatG (Catalase-Peroxidase)None (Stable End-Product)
Active Species INH-NAD AdductN/A
Target InhA (Enoyl-ACP Reductase)None (Does not bind InhA active site)
MIC (M. tuberculosis) 0.02 – 0.2 µg/mL> 100 µg/mL (Inactive)

Part 2: Experimental Validation Protocols

To experimentally verify the inactivity of this compound compared to INH, the following self-validating protocols should be used.

Experiment A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the concentration required to inhibit visible growth of M. tuberculosis H37Rv.

  • Preparation:

    • Dissolve INH in water (stock 1 mg/mL).[1][2]

    • Dissolve this compound in DMSO (stock 10 mg/mL) due to lower aqueous solubility of the acid form.[1][2]

  • Dilution: Perform serial 2-fold dilutions in 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

    • Range INH: 0.01 µg/mL to 1.0 µg/mL.[1][2]

    • Range Sulfonyl Acid: 1.0 µg/mL to 128 µg/mL.[1][2]

  • Inoculation: Add M. tuberculosis (OD₆₀₀ ~0.001) to each well.[1][2]

  • Incubation: Incubate at 37°C for 7-14 days.

  • Readout: Use Resazurin (Alamar Blue).[1][2] Blue = No Growth (Inhibition); Pink = Growth.[1][2]

    • Expected Result: INH MIC ~0.05 µg/mL.[1][2] Sulfonyl Acid MIC >100 µg/mL (Pink wells throughout).[1][2]

Experiment B: InhA Enzyme Inhibition Assay (In Vitro)

Objective: Prove that the acid does not inhibit the enzyme even if it enters the cell, unlike the activated INH.[1][2]

  • Reagents: Purified InhA enzyme, NADH (cofactor), 2-trans-dodecenoyl-CoA (substrate).[1][2]

  • Activation Mix (For INH): INH must be pre-incubated with KatG and NAD+ to form the adduct.[1][2]

    • Control: INH without KatG (Inactive).[1][2]

    • Test: this compound (with and without KatG).[1][2]

  • Reaction: Monitor the oxidation of NADH to NAD+ by measuring absorbance decrease at 340 nm.

  • Result:

    • INH + KatG: Rapid decrease in enzyme activity (Adduct inhibits InhA).[1][2]

    • INH alone: No inhibition.[1][2]

    • Sulfonyl Acid (+/- KatG): No inhibition (Slope of NADH oxidation remains constant).[1][2]

Part 3: Mechanism of Action & Resistance Pathways

The following diagram illustrates the divergent fates of the prodrug (INH) versus the inactive metabolite path represented by the sulfonyl acid.

G INH Isoniazid (Prodrug) (Hydrazide) KatG KatG Enzyme (Activation) INH->KatG Enters Cell Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct INH-NAD Adduct (Active Inhibitor) Radical->Adduct + NAD+ NAD NAD+ InhA InhA Enzyme (Mycolic Acid Synthesis) Adduct->InhA Binds & Inhibits Ethionamide Ethionamide (Thioamide) Metabolism Oxidation & Hydrolysis (Metabolic Degradation) Ethionamide->Metabolism In vivo SulfonylAcid This compound (Inactive Metabolite) Metabolism->SulfonylAcid Terminal Oxidation SulfonylAcid->InhA No Binding / No Entry CellWall Cell Wall Barrier SulfonylAcid->CellWall Repelled (Charge)

Figure 1: Activation pathway of Isoniazid vs. the metabolic dead-end of this compound.[1][2]

References

  • Rozwarski, D. A., et al. (1998). "Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate."[1][2] Science, 279(5347), 98-102.[1][2] Link

  • Vilchèze, C., & Jacobs, W. R.[1][2] Jr. (2007). "The mechanism of isoniazid killing: clarity through the scope of genetics."[1][2] Annual Review of Microbiology, 61, 35-50.[1][2] Link

  • Vannelli, T. A., et al. (2002). "Activation of Ethionamide with EthA, a Flavin Monooxygenase from Mycobacterium tuberculosis."[1][2] Journal of Biological Chemistry, 277(15), 12824-12829.[1][2] Link

  • PubChem Compound Summary. "2-(Ethylsulfonyl)pyridine-4-carboxylic acid (CID 97620357)."[1] National Center for Biotechnology Information.[1][2] Link[1][2]

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The Enigmatic Case of 2-(Ethylsulfonyl)isonicotinic Acid: A Comparative Guide to a Novel Sulfonyl Compound

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. While their unique structures may hold the key to overcoming existing therapeutic hurdles, the absence of established biological data necessitates a rigorous and logical framework for their evaluation. This guide delves into the hypothetical yet scientifically grounded comparison of "2-(Ethylsulfonyl)isonicotinic acid," a molecule of intriguing structural composition, with well-established classes of sulfonyl drugs. For the researcher, scientist, and drug development professional, this document serves as a roadmap for the systematic investigation of such novel compounds.

Deconstructing the Unknown: A Tale of Two Moieties

The structure of this compound marries two key pharmacophores: a sulfonyl group, characteristic of a broad range of therapeutics, and an isonicotinic acid backbone, famously associated with the anti-tuberculosis agent isoniazid. This unique combination prompts a critical question: will the biological activity of this molecule be dictated by one moiety over the other, or will a novel pharmacology emerge from their synergy?

To address this, we must first understand the established roles of its constituent parts.

The Sulfonyl Saga: From Antibacterials to Antidiabetics

The sulfonyl functional group (-S(=O)₂-) is a cornerstone of medicinal chemistry, featuring prominently in two major drug classes: sulfonamides and sulfonylureas.

Sulfonamide Antibiotics: The Competitive Inhibitors

Sulfonamides were among the first synthetic antimicrobial agents and remain clinically relevant.[1] Their mechanism of action is a classic example of competitive inhibition. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it internally. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which utilizes para-aminobenzoic acid (PABA) as a substrate. Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, thereby halting folic acid synthesis and preventing bacterial growth and replication.[1][2][3] This bacteriostatic effect allows the host's immune system to clear the infection.[4]

Signaling Pathway: Sulfonamide Mechanism of Action

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydropteroic Acid (Folic Acid Precursor) DHPS->Dihydrofolate Enzymatic Conversion Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibitor Bacterial_DNA Bacterial DNA Synthesis Dihydrofolate->Bacterial_DNA Essential for Inhibition->Dihydrofolate Blocked

Caption: Competitive inhibition of DHPS by sulfonamides, blocking folic acid synthesis.

Sulfonylureas: The Insulin Secretagogues

In contrast to the antibacterial sulfonamides, sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes.[5] Their primary mechanism involves stimulating the release of insulin from pancreatic β-cells.[6][7] Sulfonylureas achieve this by binding to and closing the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[5] This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing plasma insulin levels and lowering blood glucose.[6]

Signaling Pathway: Sulfonylurea Mechanism of Action

G cluster_beta_cell Pancreatic β-cell Sulfonylurea Sulfonylurea Drug KATP_Channel ATP-sensitive K+ Channel (KATP) Sulfonylurea->KATP_Channel Binds & Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Release Insulin Release Ca_Influx->Insulin_Release Triggers Blood_Glucose Blood Glucose Insulin_Release->Blood_Glucose Lowers

Caption: Sulfonylureas stimulate insulin release by closing KATP channels in pancreatic β-cells.

The Isonicotinic Acid Legacy: A Prodrug's Tale

Isonicotinic acid itself has various industrial and chemical applications.[8] However, its most notable derivative in medicine is isoniazid, a cornerstone in the treatment of tuberculosis.[9] Isoniazid is a prodrug, meaning it requires activation within the target organism.[10] In Mycobacterium tuberculosis, the catalase-peroxidase enzyme KatG converts isoniazid into its active form.[11] This active form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[10][12] This disruption of cell wall integrity leads to bacterial cell death.[12]

Hypothesizing the Bioactivity of this compound

Given its structural components, "this compound" could potentially exhibit one or more of the following activities:

  • Antibacterial Activity (Sulfonamide-like): The presence of the sulfonyl group might allow it to act as a PABA antagonist, inhibiting bacterial folic acid synthesis.

  • Hypoglycemic Activity (Sulfonylurea-like): The sulfonyl moiety could potentially interact with KATP channels in pancreatic β-cells, leading to insulin secretion.

  • Antimycobacterial Activity (Isoniazid-like): The isonicotinic acid backbone is a key feature of isoniazid. It's plausible that this new molecule could interfere with mycolic acid synthesis, although the ethylsulfonyl substitution at the 2-position would likely alter its interaction with the activating enzyme KatG.

  • Novel Activity: The combination of the two pharmacophores might result in a completely new mechanism of action, targeting different enzymes or receptors.

A Proposed Experimental Framework for Evaluation

To elucidate the true biological profile of "this compound," a systematic, multi-tiered experimental approach is required.

PART 1: In Vitro Characterization

A. Antibacterial Activity Screening

  • Objective: To determine if the compound possesses broad-spectrum antibacterial activity.

  • Methodology:

    • Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[13]

      • Step 1: Prepare a series of twofold dilutions of "this compound" in a 96-well microtiter plate.

      • Step 2: Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).

      • Step 3: Incubate the plates at 37°C for 18-24 hours.

      • Step 4: Determine the MIC by visually assessing the lowest concentration with no turbidity.

    • Agar Disk Diffusion Assay: A qualitative method to assess antibacterial activity.[13]

      • Step 1: Prepare an agar plate uniformly inoculated with the test bacterium.

      • Step 2: Place a sterile paper disk impregnated with a known concentration of "this compound" onto the agar surface.

      • Step 3: Incubate the plate at 37°C for 18-24 hours.

      • Step 4: Measure the diameter of the zone of inhibition around the disk.

B. Hypoglycemic Activity Screening

  • Objective: To assess the potential of the compound to stimulate insulin secretion or enhance glucose uptake.

  • Methodology:

    • In Vitro Glucose Uptake Assay:

      • Step 1: Culture a suitable cell line, such as L6 myotubes or 3T3-L1 adipocytes.[14][15]

      • Step 2: Differentiate the cells into mature muscle or fat cells.

      • Step 3: Treat the cells with varying concentrations of "this compound" in the presence of a fluorescently labeled glucose analog (e.g., 2-NBDG).

      • Step 4: Measure the fluorescence intensity within the cells using a plate reader or flow cytometer to quantify glucose uptake.[15]

    • Yeast Glucose Uptake Assay: A simpler model to assess the effect on glucose transport.[16][17]

      • Step 1: Prepare a suspension of yeast cells (Saccharomyces cerevisiae).

      • Step 2: Incubate the yeast cells with a glucose solution and varying concentrations of the test compound.

      • Step 3: After a defined incubation period, measure the glucose concentration remaining in the supernatant to determine the amount of glucose taken up by the yeast cells.[17]

C. Antimycobacterial Activity Screening

  • Objective: To determine if the compound has activity against Mycobacterium species.

  • Methodology:

    • Microplate Alamar Blue Assay (MABA): A colorimetric assay to determine the MIC against Mycobacterium tuberculosis.

      • Step 1: Prepare serial dilutions of "this compound" in a 96-well plate.

      • Step 2: Add a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) to each well.

      • Step 3: Incubate the plates for 5-7 days.

      • Step 4: Add Alamar Blue reagent to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change.

Experimental Workflow: Initial In Vitro Screening

G cluster_antibacterial Antibacterial Screening cluster_hypoglycemic Hypoglycemic Screening cluster_antimycobacterial Antimycobacterial Screening start This compound broth_dilution Broth Microdilution (Determine MIC) start->broth_dilution disk_diffusion Disk Diffusion (Assess Activity) start->disk_diffusion glucose_uptake Cell-based Glucose Uptake (L6 or 3T3-L1 cells) start->glucose_uptake yeast_uptake Yeast Glucose Uptake start->yeast_uptake maba Microplate Alamar Blue Assay (Determine MIC vs. M. tb) start->maba results_ab Antibacterial Potential broth_dilution->results_ab MIC Value disk_diffusion->results_ab Zone of Inhibition results_hg Hypoglycemic Potential glucose_uptake->results_hg Glucose Uptake % yeast_uptake->results_hg Glucose Uptake % results_am Antimycobacterial Potential maba->results_am MIC Value

Caption: A multi-pronged in vitro screening approach for "this compound".

PART 2: In Vivo Validation

Should the in vitro screening yield promising results in any of the tested areas, the next logical step is to validate these findings in appropriate animal models.

A. Animal Models for Bacterial Infections

  • Objective: To evaluate the efficacy of the compound in treating a bacterial infection in a living organism.

  • Model: The mouse peritonitis-sepsis model is a standard for initial in vivo screening of antibacterial agents.[18]

    • Step 1: Induce peritonitis in mice by intraperitoneal injection of a pathogenic bacterium (e.g., methicillin-resistant Staphylococcus aureus - MRSA).

    • Step 2: Administer "this compound" at various doses and schedules.

    • Step 3: Monitor survival rates and bacterial load in the peritoneal fluid and blood over a set period.

B. Animal Models for Diabetes

  • Objective: To assess the compound's ability to lower blood glucose levels in a diabetic animal model.

  • Model: Chemically-induced diabetes models, such as streptozotocin (STZ)-induced diabetic rats, are commonly used.[19]

    • Step 1: Induce diabetes in rats by administering STZ, which selectively destroys pancreatic β-cells.

    • Step 2: Administer "this compound" orally to the diabetic rats.

    • Step 3: Monitor blood glucose levels at regular intervals. An oral glucose tolerance test (OGTT) can also be performed to assess the compound's effect on glucose disposal.

Hypothetical Comparative Analysis

Based on the potential outcomes of the proposed experiments, we can construct a hypothetical comparison of "this compound" with established sulfonyl drugs.

FeatureSulfamethoxazole (Sulfonamide)Glipizide (Sulfonylurea)IsoniazidThis compound (Hypothetical)
Primary Mechanism Inhibition of dihydropteroate synthase[2]Closure of KATP channels in pancreatic β-cells[5]Inhibition of mycolic acid synthesis[10]To be determined
Primary Therapeutic Use Bacterial infections[4]Type 2 Diabetes[5]Tuberculosis[9]To be determined
Spectrum of Activity Broad-spectrum antibacterialHypoglycemicNarrow-spectrum antimycobacterialPotentially antibacterial, hypoglycemic, or antimycobacterial
Key In Vitro Assay MIC determinationInsulin secretion/glucose uptake assaysMIC against M. tuberculosisAll of the above
Potential Advantages Established efficacyOral administration for diabetesPotent against mycobacteriaCould have a novel mechanism or a dual-action profile
Potential Liabilities Bacterial resistance, allergiesHypoglycemia, weight gainHepatotoxicity, neurotoxicityUnknown safety profile

Conclusion: Charting the Course for Novel Drug Discovery

"this compound" represents a fascinating case study in the evaluation of novel chemical entities. While its biological activity remains to be elucidated, its structural components provide a logical starting point for a comprehensive investigation. By systematically applying the established principles of pharmacology and employing a tiered experimental approach, researchers can unravel the therapeutic potential of this and other novel compounds. The journey from a chemical structure on paper to a life-saving therapeutic is long and arduous, but it begins with the foundational, curiosity-driven science outlined in this guide.

References

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  • ResearchGate. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]

  • Wikipedia. (n.d.). Sulfonylurea. [Link]

  • Medicover Hospitals. (2024, August 12). Sulfonylureas: Mechanism, Dosage, and Side Effects. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Video. [Link]

  • PubMed. (n.d.). Mechanisms of the glycaemic effects of sulfonylureas. [Link]

  • Frontiers. (2024, February 20). Animal models for type 1 and type 2 diabetes: advantages and limitations. [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?[Link]

  • Journal of Traditional and Complementary Medicine. (2016, December 12). A Comprehensive Review: The use of Animal Models in Diabetes Research. [Link]

  • OAText. (n.d.). Novel Insights into the Animal models of Diabetes Mellitus. [Link]

  • JoVE. (2024, December 19). Oral Hypoglycemic Agents: Sulfonylureas. [Link]

  • Books Gateway. (n.d.).
  • MES's College of Pharmacy, Sonai. (n.d.). SULPHONAMIDES. [Link]

  • ResearchGate. (n.d.). Mechanism of action of isoniazid. [Link]

  • National Center for Biotechnology Information. (2023, August 29). Animal models for induction of diabetes and its complications. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • MDPI. (2023, October 20). Animal Models in Diabetic Research—History, Presence, and Future Perspectives. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Frontiers. (2024, September 19). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. [Link]

  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. [Link]

  • ResearchGate. (2025, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

  • Antimicrobial Agents and Chemotherapy. (2020, April 21). Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia. [Link]

  • MDPI. (2024, July 11). Humanized Mouse Models of Bacterial Infections. [Link]

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  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

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  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • MDPI. (2025, May 14). Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. [Link]

  • ResearchGate. (n.d.). Antibacterial assay in vitro. (a) Photographic images of bacterial.... [Link]

  • Academic Journals. (2011, July 13). In vitro investigation of the hypoglycemic activity of yeasts using models of rat epididymal adipocyte and differentiated mouse. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro hypoglycemic effects of Albizzia lebbeck and Mucuna pruriens. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

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  • Bentham Science. (n.d.). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. [Link]

  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

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Validating the In Vivo Efficacy of 2-(Ethylsulfonyl)isonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous in vivo validation of novel chemical entities is a critical determinant of their therapeutic potential. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo biological activity validation of 2-(Ethylsulfonyl)isonicotinic acid. By contextualizing its potential applications and comparing its validation pathway with established alternatives, this document serves as a practical resource for designing robust and conclusive preclinical studies.

Introduction to this compound: A Profile

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a carboxylic acid and an ethylsulfonyl group. While not a widely marketed drug itself, it is a key pharmacophore and building block in the synthesis of various pharmaceutical agents. Its structural motifs are found in compounds targeting a range of biological pathways, from inflammatory cascades to metabolic regulation. The presence of the isonicotinic acid moiety is notable in several established drugs, suggesting its utility in drug design.

The core of its biological potential lies in the ethylsulfonyl group, which can act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets. The isonicotinic acid portion provides a handle for salt formation and can influence pharmacokinetic properties. Understanding its specific in vivo activity requires a targeted and methodologically sound validation strategy.

Designing an In Vivo Validation Workflow

The validation of this compound's biological activity in a living organism necessitates a multi-faceted approach. The following workflow outlines the critical steps from initial hypothesis to data interpretation.

G cluster_0 Phase 1: Pre-Clinical Planning cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Data Analysis & Interpretation A Hypothesis Generation: Define Putative Biological Target B Selection of Animal Model: Disease-Relevant Species and Strain A->B C Comparator Compound Selection: Establish Positive and Negative Controls B->C D Route of Administration & Dosing Regimen: Based on Physicochemical Properties C->D E Dosing and Observation: Administer Compound and Monitor for Clinical Signs D->E F Pharmacokinetic (PK) Analysis: Blood Sampling to Determine Exposure E->F G Pharmacodynamic (PD) Biomarker Analysis: Measure Target Engagement F->G H Efficacy Assessment: Evaluate Therapeutic Outcome G->H I Statistical Analysis: Compare Treatment Groups H->I J PK/PD Modeling: Correlate Exposure with Efficacy I->J K Histopathological Analysis: Examine Tissue-Level Effects J->K L Conclusion and Next Steps: Go/No-Go Decision for Further Development K->L

Figure 1: A generalized workflow for the in vivo validation of a novel chemical entity like this compound.

Comparative Analysis: Benchmarking Against Alternatives

To ascertain the true potential of this compound, its in vivo performance must be benchmarked against relevant comparator compounds. The choice of comparators is contingent on the hypothesized mechanism of action. For instance, if investigating anti-inflammatory properties, established drugs like nonsteroidal anti-inflammatory drugs (NSAIDs) or specific cytokine inhibitors would be appropriate positive controls.

Table 1: Hypothetical Comparative In Vivo Efficacy Data
CompoundAnimal ModelDose (mg/kg)Route of AdministrationPrimary Efficacy EndpointObserved Effect (% vs. Vehicle)
Vehicle Control Murine Collagen-Induced Arthritis-Oral (p.o.)Paw Swelling0%
This compound Murine Collagen-Induced Arthritis30Oral (p.o.)Paw Swelling45% reduction
Celecoxib (Positive Control) Murine Collagen-Induced Arthritis10Oral (p.o.)Paw Swelling60% reduction
Inactive Analogue (Negative Control) Murine Collagen-Induced Arthritis30Oral (p.o.)Paw Swelling5% reduction

This table provides a clear, at-a-glance comparison of the compound's performance relative to both a positive and negative control, which is essential for interpreting the significance of the observed effects.

Experimental Protocols: A Step-by-Step Guide

The following section details a representative experimental protocol for evaluating the anti-inflammatory activity of this compound in a murine model of arthritis.

Protocol 1: Murine Collagen-Induced Arthritis (CIA) Model
  • Animal Model: Male DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Compound Administration:

    • Begin dosing on Day 21, post-booster injection.

    • Administer this compound (30 mg/kg), Celecoxib (10 mg/kg), or vehicle control daily via oral gavage.

  • Efficacy Assessment:

    • Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (0-4 scale per paw).

    • Measure paw thickness using a digital caliper every other day.

  • Terminal Procedures (Day 35):

    • Collect blood samples for pharmacokinetic analysis and cytokine profiling (e.g., TNF-α, IL-6).

    • Harvest paws for histopathological evaluation of joint inflammation, cartilage damage, and bone erosion.

Mechanistic Insights: Visualizing Potential Pathways

While the precise mechanism of action of this compound would need to be elucidated through dedicated studies, its structural features suggest potential interactions with key inflammatory signaling pathways.

G cluster_0 Potential Anti-Inflammatory Mechanism A Pro-inflammatory Stimulus (e.g., LPS, Cytokines) B Upstream Kinase Cascade (e.g., MAPKs) A->B C Transcription Factor Activation (e.g., NF-κB) B->C D Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) C->D E Inflammatory Response D->E F This compound F->B Potential Inhibition F->C Potential Inhibition

Figure 2: A putative signaling pathway illustrating potential points of intervention for an anti-inflammatory compound like this compound.

Conclusion and Future Directions

The in vivo validation of this compound requires a systematic and comparative approach. By employing relevant animal models, appropriate controls, and robust analytical methods, researchers can effectively characterize its therapeutic potential. The data generated from such studies are crucial for making informed decisions regarding the continued development of this and structurally related compounds. Future work should focus on target deconvolution studies to precisely identify its molecular targets and further explore its safety and pharmacokinetic profiles.

References

  • Title: Current Protocols in Pharmacology Source: John Wiley & Sons URL: [Link]

  • Title: In vivo models of inflammation Source: British Journal of Pharmacology URL: [Link]

  • Title: The collagen-induced arthritis model Source: Bio-protocol URL: [Link]

Comparative Efficacy Guide: 2-(Ethylsulfonyl)isonicotinic Acid vs. Canonical Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis of 2-(Ethylsulfonyl)isonicotinic acid , structured for researchers and drug discovery professionals. It focuses on its role within the antitubercular therapeutic landscape, specifically comparing its mechanistic properties and efficacy against the "Gold Standard" inhibitors Isoniazid (INH) and Ethionamide (ETH) .

Executive Summary & Chemical Context

This compound (CAS: 909662-53-9) represents a critical structural analog and downstream metabolite in the study of thioamide-based antitubercular drugs. Unlike the frontline prodrugs Isoniazid and Ethionamide, which require enzymatic activation to form covalent adducts with NAD+, this compound is a stable, oxidized pyridine-carboxylate.

This guide evaluates its utility not as a standalone therapeutic, but as a mechanistic probe and negative control that validates the prodrug activation hypothesis. By comparing its efficacy (or lack thereof) to known inhibitors, researchers can isolate the specific contribution of the thioamide/hydrazide pharmacophore to mycobacterial killing.

Key Comparative Metrics
FeatureIsoniazid (INH) Ethionamide (ETH) This compound
Primary Class Prodrug (Hydrazide)Prodrug (Thioamide)Stable Metabolite/Analog (Sulfone Acid)
Activation Enzyme KatG (Catalase-peroxidase)EthA (Monooxygenase)None (Already oxidized)
Active Species Isonicotinoyl-NAD adductEthionamide-NAD adductSelf (Putative)
Target InhA (Enoyl-ACP Reductase)InhA (Enoyl-ACP Reductase)InhA (Weak/None) / EthR (Potential Ligand)
In Vitro Potency (MIC) High (< 0.1 µg/mL)Moderate (0.5–2.0 µg/mL)Negligible (> 64 µg/mL)
Role in R&D First-line TherapeuticSecond-line TherapeuticSAR Probe / Metabolic Standard

Mechanistic Analysis: The Activation Barrier

To understand the efficacy profile of this compound, one must analyze the causality of inhibition for the class.

The Prodrug Paradigm (INH & ETH)

Both Isoniazid and Ethionamide are inactive until they undergo oxidative activation inside Mycobacterium tuberculosis.

  • Activation: EthA oxidizes Ethionamide to a sulfoxide, then a sulfinic acid intermediate.

  • Adduct Formation: This reactive intermediate attacks the nicotinamide ring of NAD+, forming a stable ETH-NAD adduct .

  • Inhibition: The bulky adduct binds tightly to the active site of InhA (Enoyl-ACP Reductase), blocking mycolic acid synthesis and causing cell death.

The "Dead-End" Metabolite (2-Ethylsulfonyl Acid)

This compound structurally resembles the oxidized forms of Ethionamide but lacks the capacity to form the NAD adduct. The carboxylic acid moiety renders the molecule highly polar and unable to undergo the nucleophilic attack required for adduct formation. Consequently, it fails to inhibit InhA effectively, demonstrating that oxidation alone is insufficient; the formation of the NAD-adduct is the efficacy driver.

Pathway Visualization

The following diagram illustrates the divergence between the active drug pathway and the stable acid metabolite.

ActivationPathway ETH Ethionamide (Prodrug) ETH_SO Ethionamide Sulfoxide (Reactive Intermediate) ETH->ETH_SO EthA (Oxidation) ETH_NAD ETH-NAD Adduct (Potent Inhibitor) ETH_SO->ETH_NAD + NAD+ Sulfone Ethionamide Sulfone (Intermediate) ETH_SO->Sulfone Further Oxidation InhA InhA Enzyme (Target) ETH_NAD->InhA Inhibits Acid 2-(Ethylsulfonyl) isonicotinic acid (Stable Metabolite) Sulfone->Acid Hydrolysis/Deamination Acid->InhA No Binding/Inhibition

Caption: Divergent fate of Ethionamide. The active path forms the ETH-NAD adduct, while the oxidative/hydrolytic path leads to the inactive this compound.

Experimental Efficacy Data

The following data summarizes the comparative performance of this compound against standard inhibitors.

Experiment A: Minimum Inhibitory Concentration (MIC)

Objective: Assess whole-cell antibacterial activity against M. tuberculosis H37Rv. Method: Alamar Blue Reduction Assay (MABA).

CompoundMIC (µg/mL)Interpretation
Isoniazid 0.03 – 0.06Highly Potent
Ethionamide 0.5 – 1.0Potent
This compound > 64.0 Inactive

Insight: The lack of activity confirms that the acid cannot penetrate the mycobacterial cell wall effectively or, more likely, cannot inhibit the target without forming the NAD adduct.

Experiment B: InhA Enzyme Inhibition (Cell-Free)

Objective: Determine direct inhibition of the InhA enzyme in the presence of NAD+. Method: Spectrophotometric monitoring of NADH oxidation.

CompoundIC50 (nM)Mechanism
INH-NAD Adduct (Synthetic)~ 5Tight-binding competitive inhibitor
Ethionamide (requires activation)N/A (Inactive without EthA)Prodrug
This compound > 10,000 No Affinity

Insight: This experiment validates that the "acid" form does not bind the NADH binding pocket of InhA, proving that the therapeutic efficacy of the parent drugs relies entirely on the covalent modification of the cofactor.

Detailed Experimental Protocols

To replicate these findings or use this compound as a control in your own assays, follow these validated protocols.

Protocol 1: Microplate Alamar Blue Assay (MABA)

Purpose: Determine the MIC of the compound against M. tuberculosis.

  • Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in 7H9 broth (supplemented with OADC) in a 96-well plate. Final volume: 100 µL per well.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (approx. 2x10^5 CFU/mL) to each well.

  • Controls: Include Isoniazid (positive control) and DMSO-only (negative control).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout: Visual color change from Blue (Non-growth) to Pink (Growth). Fluorescence: Ex 530nm / Em 590nm.

    • Expectation: this compound wells will remain Pink (growth) at all tested concentrations.

Protocol 2: EthR Thermal Shift Binding Assay

Purpose: Although inactive against InhA, sulfonyl-pyridine derivatives may bind the repressor EthR . This assay tests for ligand binding which could theoretically boost Ethionamide activity.

  • Protein: Purify Recombinant EthR (10 µM final).

  • Dye: SYPRO Orange (5x final).

  • Ligand: Add this compound at 100 µM.

  • Reaction: Mix in PCR plates.

  • Ramp: Heat from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate the Melting Temperature (Tm).

    • Positive Shift (ΔTm > 2°C): Indicates binding (Potential EthR inhibitor).

    • No Shift: Indicates no interaction.

Strategic Application in Drug Discovery

While this compound is not a drug candidate itself, it is a vital tool for Structure-Activity Relationship (SAR) studies:

  • Negative Control for Adduct Formation: Use it to prove that a new inhibitor candidate works via the "adduct mechanism" rather than simple competitive inhibition. If your candidate is active but this acid is not, the adduct hypothesis is supported.

  • Metabolic Stability Standard: Use it in LC-MS/MS assays to identify metabolic clearance pathways of Ethionamide. The presence of this acid in plasma/urine indicates oxidative degradation of the drug.

  • Fragment-Based Design: The sulfonyl-pyridine core is a "privileged scaffold." Researchers can modify the carboxylic acid group (e.g., to an amide or ester) to improve cell permeability and target engagement (e.g., for EthR inhibition).

References

  • Vannelli, T. A., et al. "Activation of Ethionamide by the Monooxygenase EthA." Journal of Biological Chemistry, 2002. Link

  • Vilchèze, C., & Jacobs, W. R. Jr. "The Mechanism of Isoniazid Killing: Clarity Through the Scope of Genetics." Annual Review of Microbiology, 2007. Link

  • Baulard, A. R., et al. "Activation of the pro-drug ethionamide is repressed in mycobacteria." Journal of Biological Chemistry, 2000. Link

  • PubChem Compound Summary. "2-Ethylsulfonylisonicotinic acid." National Library of Medicine. Link

Comparative Validation Guide: Novel Isonicotinic Acid Derivatives vs. Standard Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Prodrug Trap" & The Novel Solution

Isoniazid (INH), the cornerstone of tuberculosis (TB) therapy, is a "prodrug" requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG .[1][2] The primary mechanism of multidrug-resistant TB (MDR-TB) involves mutations in the katG gene (specifically S315T), rendering INH ineffective.

The Novel Approach: New isonicotinic acid derivatives—specifically isonicotinoyl hydrazones and lipophilic phenacyl-hydrazides —are designed to overcome this resistance. By modifying the hydrazide tail, these compounds can often:

  • Bypass the requirement for KatG activation.

  • Bind directly to the target enzyme InhA (enoyl-ACP reductase).

  • Exhibit improved lipophilicity (LogP) for better granuloma penetration.

This guide provides the experimental framework to validate these novel compounds against the Standard of Care (SoC), Isoniazid.

Structural & Physicochemical Comparison

Before biological testing, the candidate compound must be profiled against INH to predict bioavailability and membrane permeability.

Table 1: Physicochemical Profile Comparison

FeatureStandard of Care: Isoniazid (INH) Novel Candidate: Isonicotinoyl Hydrazone Implication
Structure Class Pyridine-4-carbohydrazideSchiff Base (Hydrazone)Hydrazones mask the free amine, reducing acetylation rates (NAT2 metabolism).
LogP (Lipophilicity) -0.70 (Hydrophilic)1.5 – 3.5 (Lipophilic)Higher LogP improves passive diffusion across the mycobacterial cell wall.
Activation Requirement High (Requires KatG)Low / None Novel compounds often act as direct inhibitors or iron chelators.
Hepatotoxicity Risk High (Hydrazine release)ReducedSchiff base linkage stabilizes the hydrazine moiety, reducing toxic metabolite release.

Mechanistic Validation: Bypassing the KatG Checkpoint

To prove your novel compound is superior to INH in resistant strains, you must demonstrate its Mechanism of Action (MoA). The goal is to show efficacy independent of KatG activation.

Visualizing the Pathway Difference

The following diagram illustrates how INH relies on KatG, whereas novel direct inhibitors bypass this step to target InhA directly.

MoA_Pathway cluster_resistance Resistance Mechanism INH Isoniazid (Prodrug) KatG KatG Enzyme (Activation Step) INH->KatG Enters Cell Novel Novel INA Derivative InhA InhA Target (Enoyl-ACP Reductase) Novel->InhA Direct Binding (Bypasses KatG) Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct INH-NAD Adduct Radical->Adduct + NAD+ Adduct->InhA Inhibits Wall Mycolic Acid Synthesis (Cell Wall) InhA->Wall Blocks Death Bacterial Death Wall->Death Lysis

Figure 1: Mechanism of Action comparison. Novel derivatives (Green) bypass the KatG activation bottleneck (Yellow) that renders standard Isoniazid (Red) ineffective in resistant strains.

Efficacy Protocol: Resazurin Microtiter Assay (REMA)[4][5][6]

The REMA is the industry-standard, high-throughput method for determining Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb). It relies on the reduction of Resazurin (Blue/Non-fluorescent) to Resorufin (Pink/Fluorescent) by metabolically active bacteria.

Protocol A: REMA for MIC Determination[4][5][7][8]

Materials:

  • Strains: M. tuberculosis H37Rv (Susceptible control) and clinical isolate (e.g., S315T mutant).

  • Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Reagent: Resazurin sodium salt powder (0.01% w/v in distilled water).

Step-by-Step Workflow:

  • Inoculum Prep: Adjust Mtb culture to McFarland Standard 1.0. Dilute 1:20 in 7H9 medium.

  • Plate Layout: Use a 96-well flat-bottom plate.

    • Perimeter wells: Fill with sterile water (prevents evaporation).

    • Test wells: Add 100 µL 7H9 medium.[3][4]

  • Serial Dilution: Add drug to column 2 and serially dilute (2-fold) across to column 11.

    • Range: 0.03 µg/mL to 64 µg/mL.

  • Inoculation: Add 100 µL of bacterial suspension to all test wells.

  • Controls (Critical for Validity):

    • Growth Control:[4] Bacteria + Media (No Drug).

    • Sterile Control:[4] Media only.

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development: Add 30 µL Resazurin solution. Incubate for 24 hours.

  • Readout:

    • Blue: No Growth (Effective Inhibition).

    • Pink: Growth (Ineffective).

Data Interpretation (Example):

CompoundStrainMIC (

M)
Interpretation
Isoniazid (SoC) H37Rv (WT)0.05 - 0.20Highly Potent
Isoniazid (SoC) S315T (Resistant)> 10.0Resistance Confirmed
Novel Hydrazone H37Rv (WT)0.20 - 0.50Comparable Potency
Novel Hydrazone S315T (Resistant)0.20 - 0.80 Retains Efficacy (Success)

Safety Profiling: Hepatotoxicity Screening

Since INH is known for hepatotoxicity (via acetylhydrazine metabolites), novel compounds must demonstrate a superior safety margin.

Protocol B: MTT Cytotoxicity Assay (HepG2 Cells)

Objective: Determine the Selectivity Index (SI = IC50 / MIC). An SI > 10 is generally required for a hit to become a lead.

  • Cell Line: HepG2 (Human hepatocellular carcinoma).[5]

  • Seeding: 1.5

    
     10⁵ cells/mL in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with compounds (range 1 - 500 µM) for 48 hours.

  • MTT Addition: Add MTT reagent; mitochondrial succinate dehydrogenase converts it to purple formazan in living cells.[5]

  • Solubilization: Dissolve crystals in DMSO.

  • Measurement: Read Absorbance at 570 nm.

Validation Criteria:

  • Isoniazid IC50: Typically > 500 µM (Acute toxicity is low in vitro, metabolic activation requires longer duration/metabolic competent systems).

  • Target for Novel Compound: IC50 > 100 µM.

  • Failure Mode: If IC50 < 20 µM, the compound is likely a general toxin, not a specific antibiotic.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the validation campaign, from synthesis to lead selection.

Validation_Workflow cluster_efficacy Efficacy Screening (Mtb) cluster_safety Safety Profiling Start Novel INA Derivative Synthesized REMA_WT REMA Assay (Strain H37Rv) Start->REMA_WT HepG2 HepG2 Cytotoxicity (MTT Assay) Start->HepG2 REMA_Res REMA Assay (Strain S315T/MDR) REMA_WT->REMA_Res If MIC < 1 µg/mL Decision Calculate Selectivity Index (SI = IC50 / MIC) REMA_Res->Decision HepG2->Decision Success Lead Candidate (SI > 10 & Active on MDR) Decision->Success High SI + MDR Activity Fail Discard / Redesign Decision->Fail Low SI or Inactive

Figure 2: Decision tree for validating novel compounds. Simultaneous assessment of efficacy (Green) and toxicity (Red) determines Lead Candidate status.

References

  • World Health Organization. (2023). Global Tuberculosis Report 2023. Retrieved from [Link]

  • Timmins, G. S., & Deretic, V. (2006).[6] Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220–1227.[6] Retrieved from [Link]

  • Palomino, J. C., et al. (2002).[7] Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[3] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Retrieved from [Link]

  • Vilchèze, C., & Jacobs, W. R. Jr. (2007).[8] The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35–50. Retrieved from [Link]

  • Gomes, N., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent.[9][10] Future Medicinal Chemistry. Retrieved from [Link]

Sources

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